1-Acetylindoline-6-carbonitrile
Description
Contextualization of Indoline (B122111) Derivatives in Contemporary Chemical Research
Indoline and its aromatic counterpart, indole (B1671886), represent a class of nitrogen-containing heterocyclic compounds that are fundamental to modern chemical research. researchgate.netresearchgate.net The indole ring system is a structural cornerstone found in a vast number of natural products and synthetic molecules with significant biological importance. openmedicinalchemistryjournal.comtandfonline.com In medicinal chemistry, the indole scaffold is considered a "privileged structure," signifying its ability to bind to a wide range of biological targets and exhibit diverse pharmacological activities. nih.gov
Derivatives of indoline and indole are integral to the development of pharmaceuticals, with applications as anti-tumor, anti-inflammatory, antimicrobial, antiviral, and antidiabetic agents. openmedicinalchemistryjournal.comnih.govresearchgate.netmdpi.com The structural versatility of this scaffold allows chemists to design compounds that can target specific biological pathways, such as protein kinases and tubulin, which are crucial in cancer proliferation. mdpi.com As researchers seek to build new drug scaffolds to address challenges like cancer and increasing bacterial resistance, the indoline framework continues to be a major focus in drug discovery and development. researchgate.net
Rationale for Investigating 1-Acetylindoline-6-carbonitrile
The specific investigation of this compound is driven by the unique combination of its three core components: the indoline scaffold, the N-acetyl group, and the C-6 carbonitrile group. The indoline core provides a proven biocompatible and structurally versatile base. The acetylation of the nitrogen atom at the 1-position serves to modify the electronic properties of the heterocyclic ring, which can influence the molecule's reactivity and biological interactions.
The carbonitrile (cyano) group at the 6-position of the benzene (B151609) ring is a particularly valuable feature. The cyano group is a versatile functional handle that can be readily converted into other chemical moieties such as amines, amides, esters, and ketones. mdpi.com This chemical flexibility allows for the creation of a diverse library of derivative compounds from a single precursor, which is a key strategy in modern drug discovery. The functionalization at the C-6 position is less common than at other positions of the indole ring, making the synthesis of such compounds a noteworthy challenge and their properties an area of significant interest. frontiersin.org Therefore, this compound is a prime candidate for synthesis and exploration as a novel building block for more complex, potentially bioactive molecules.
Historical Development of Indoline-6-carbonitrile Syntheses and Functionalization
The synthesis of indole derivatives dates back to the work of Baeyer and Knop in 1866. tandfonline.com Since then, numerous methods have been developed, ranging from classical name reactions like the Fischer indole synthesis to modern catalytic approaches. frontiersin.orgorganic-chemistry.org The synthesis of the parent 1H-indole-6-carbonitrile provides a foundational starting point. nih.gov
The functionalization of the indoline and indole core has historically focused on the more reactive C-2 and C-3 positions on the pyrrole (B145914) ring. mdpi.com Functionalizing the C-H bonds on the benzenoid portion (positions C-4 to C-7) has proven to be a greater synthetic challenge due to their lower and quasi-equivalent reactivity. mdpi.com Early methods often required multi-step sequences to introduce functionality onto this ring.
More recent advancements have centered on transition-metal-catalyzed C-H activation and functionalization, which provide a more direct and atom-economical route. chemrxiv.org These methods often use a directing group on the nitrogen atom to guide the reaction to a specific C-H bond, with the C-7 position being a common target for acylation and arylation. nih.govnih.govacs.org However, selective functionalization at the C-6 position remains difficult, making the development of reliable synthetic routes to compounds like indoline-6-carbonitrile a significant area of research. frontiersin.org The synthesis of related pyrrolo[3,2-e]indole-1-carbonitriles highlights complex, multi-step procedures often required for creating specifically substituted indole systems. nih.gov
Overview of Research Methodologies Applied to Aza-Heterocyclic Compounds
The study of aza-heterocyclic compounds, including indoline derivatives, employs a wide array of sophisticated research methodologies.
Synthetic Methodologies:
Cross-Coupling Reactions: Palladium-catalyzed reactions such as Sonogashira, Suzuki–Miyaura, Stille, and Heck are instrumental in forming new carbon-carbon bonds to functionalize the heterocyclic core. mdpi.com
C-H Functionalization: Direct activation and functionalization of C-H bonds, often catalyzed by rhodium or ruthenium, have become a powerful tool for introducing acyl and aryl groups without pre-functionalized starting materials. chemrxiv.orgnih.govacs.org
Cyclization Reactions: The construction of the heterocyclic ring system itself often relies on various cyclization strategies, including intramolecular reactions and photochemical methods. nih.govnih.govmdpi.com
Multi-Component Reactions (MCRs): These reactions allow for the efficient construction of complex molecules in a single step from three or more starting materials, offering a high degree of step-economy. researchgate.nettandfonline.com
Characterization Techniques:
Spectroscopy: Techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR), Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and mass spectrometry are essential for elucidating and confirming the structure of newly synthesized compounds. nih.govmdpi.comresearchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure. nih.gov
Computational Methods:
Density Functional Theory (DFT): Quantum simulation methods like DFT are used to validate experimental findings, understand reaction mechanisms, and predict the electronic properties of molecules. nih.gov
Scope and Objectives of Research into this compound
The primary objective of research into this compound is its successful synthesis and complete chemical characterization. This involves developing an efficient and reproducible synthetic pathway, which would likely be a multi-step process starting from a more readily available indole or indoline precursor.
The scope of the research encompasses several key stages:
Synthesis: Devising a reaction sequence to introduce the acetyl group onto the indoline nitrogen and the carbonitrile group at the C-6 position. This could involve the acetylation of a pre-existing indoline-6-carbonitrile or a more complex route involving C-H functionalization.
Purification and Isolation: Utilizing techniques such as column chromatography to isolate the target compound in high purity.
Structural Elucidation: Employing a suite of spectroscopic methods (NMR, FT-IR, Mass Spectrometry) to confirm the molecular structure and verify that the desired isomer has been formed.
A secondary objective is to explore the reactivity of this compound as a synthetic intermediate. This would involve using its versatile nitrile group as a launching point for further chemical transformations, with the aim of creating a library of novel, more complex molecules that could be screened for potential biological activity. mdpi.com
Significance of Exploring Novel Acylated Indoline-Carbonitrile Systems
The exploration of novel acylated indoline-carbonitrile systems, such as this compound, holds considerable significance for the advancement of organic and medicinal chemistry. C7-carbonylated indoles and their derivatives are recognized as an important class of biologically active compounds. nih.gov The acylation of the indoline nitrogen is a key strategy for creating these and other functionalized systems. acs.orgresearchgate.net
By combining the privileged indoline scaffold with both an acyl group and a versatile carbonitrile handle, researchers can generate significant molecular diversity. nih.govmdpi.comnih.gov The acetyl group can fine-tune the electronic and physical properties of the molecule, while the nitrile can be elaborated into a wide range of other functional groups. This dual-functionality makes these systems powerful platforms for drug discovery. mdpi.commdpi.com The development of synthetic routes to these novel compounds expands the "toolbox of medicinal chemists," providing new building blocks and scaffolds for designing next-generation therapeutics and functional materials. researchgate.netresearchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
15861-34-4 |
|---|---|
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-acetyl-2,3-dihydroindole-6-carbonitrile |
InChI |
InChI=1S/C11H10N2O/c1-8(14)13-5-4-10-3-2-9(7-12)6-11(10)13/h2-3,6H,4-5H2,1H3 |
InChI Key |
BDXWONWFDKMZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)C#N |
Origin of Product |
United States |
Synthetic Methodologies for 1 Acetylindoline 6 Carbonitrile and Its Precursors
Retrosynthetic Analysis of 1-Acetylindoline-6-carbonitrile
A retrosynthetic analysis of this compound allows for the deconstruction of the target molecule into simpler, commercially available starting materials. This process involves identifying key bond disconnections and the corresponding synthetic transformations.
Disconnection Strategies for the Indoline (B122111) Core
The central indoline core can be disconnected through several strategic bond cleavages. A common approach involves breaking the C2-N1 and C7a-C3a bonds, which points towards a cyclization reaction of a suitably substituted benzene (B151609) derivative as the final ring-forming step. For instance, an intramolecular cyclization of a 2-(2-haloethyl)aniline derivative is a plausible route. Another strategy involves the reduction of an indole (B1671886) precursor, which already contains the desired bicyclic system.
Approaches for Introducing the 6-Carbonitrile Functionality
The introduction of the 6-carbonitrile group is a critical step. Retrosynthetically, this functionality can be traced back to a halide, typically a bromide or iodide, at the 6-position of the indoline or a precursor aromatic ring. This suggests a nucleophilic substitution or a transition-metal-catalyzed cross-coupling reaction, such as a palladium-catalyzed cyanation, as the key transformation. The Sandmeyer reaction, starting from a 6-aminoindoline derivative, also presents a viable, though potentially less direct, synthetic route.
Acylation Strategies at the Indoline Nitrogen Atom
The final acetyl group on the indoline nitrogen is conceptually the simplest to install. This functional group can be introduced via a standard N-acylation reaction. Retrosynthetically, this involves the disconnection of the N-acetyl bond, leading to indoline-6-carbonitrile and an acetylating agent like acetyl chloride or acetic anhydride (B1165640). The chemoselectivity of this reaction is generally high due to the nucleophilicity of the secondary amine of the indoline.
Forward Synthesis of the Indoline-6-carbonitrile Framework
Based on the retrosynthetic analysis, a forward synthesis can be designed to construct the target molecule. This typically begins with the formation of the indoline ring, followed by the introduction of the nitrile group.
Cyclization Reactions for Indoline Ring Formation
The formation of the indoline ring can be achieved through various cyclization strategies. One effective method is the intramolecular cyclization of N-protected 2-(2-haloethyl)anilines. For instance, a starting material like N-tosyl-2-(2-chloroethyl)aniline can undergo an intramolecular Friedel-Crafts-type reaction or a base-mediated cyclization to form the corresponding N-tosylindoline. Subsequent deprotection of the tosyl group would then yield the indoline core.
Another powerful approach is the intramolecular [4+2] cycloaddition of ynamides with conjugated enynes, which allows for the construction of highly substituted indolines. This method offers a high degree of modularity in accessing diverse indoline derivatives.
| Cyclization Strategy | Starting Material Example | Key Reagents/Conditions | Product |
| Intramolecular Alkylation | N-protected 2-(2-haloethyl)aniline | Base (e.g., NaH, K2CO3) | N-protected indoline |
| Reductive Cyclization | 2-Nitrostyrene derivative | Reducing agent (e.g., H2, Pd/C) | Indoline |
| Intramolecular Heck Reaction | N-alkenyl-2-haloaniline | Pd catalyst, base | Indoline |
Palladium-Catalyzed Cross-Coupling for Nitrile Introduction
With the indoline core in hand, or a suitable precursor like 6-bromoindoline, the carbonitrile group can be introduced via a palladium-catalyzed cyanation reaction. This reaction has become a cornerstone of modern organic synthesis due to its high efficiency and functional group tolerance. nih.govacs.orgrsc.org A variety of cyanide sources can be employed, with potassium hexacyanoferrate(II) (K4[Fe(CN)6]) being a less toxic and commonly used reagent. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high yields.
The reaction typically involves the coupling of a 6-haloindoline (e.g., 6-bromoindoline) with a cyanide source in the presence of a palladium catalyst and a suitable base. The product of this reaction is the key intermediate, Indoline-6-carbonitrile. cymitquimica.com
| Catalyst System | Cyanide Source | Base | Solvent | Temperature | Yield (%) |
| Pd(OAc)2 / dppf | K4[Fe(CN)6] | Na2CO3 | DMA | 120-140 °C | High |
| Pd2(dba)3 / XPhos | Zn(CN)2 | Zn dust, Zn(OAc)2 | DMAc | 80-120 °C | Good to Excellent |
| [Pd(cod)Cl]2 / tBuXPhos | KCN | K2CO3 | Toluene | 100 °C | High |
Following the successful synthesis of Indoline-6-carbonitrile, the final step is the acylation of the indoline nitrogen. This is typically achieved by treating the indoline with an acetylating agent such as acetyl chloride or acetic anhydride in the presence of a base like triethylamine (B128534) or pyridine to yield this compound. This reaction is generally straightforward and high-yielding. beilstein-journals.org
Nitrilation Reactions via Other Electrophilic or Nucleophilic Pathways
Beyond traditional methods, the synthesis of indoline-6-carbonitrile precursors can be achieved through various electrophilic and nucleophilic cyanation pathways. Electrophilic cyanation, in particular, has become a versatile strategy for introducing a nitrile group onto aromatic and heterocyclic systems. rsc.org These methods often utilize cyanide-transfer reagents where the cyanide group behaves as an electrophile ("CN+"), reversing its typical nucleophilic reactivity. rsc.org
A prominent class of electrophilic cyanating agents includes N-cyano sulfonamides, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). rsc.orgresearchgate.net These reagents have been successfully employed for the site-selective cyanation of electron-rich heterocycles like indoles, often under Lewis acid catalysis. rsc.org For an indoline precursor, direct electrophilic aromatic substitution at the C6 position would be challenging due to the directing effects of the amino group. Therefore, this strategy is more applicable to a suitably functionalized indole or benzene derivative that is later converted to the indoline.
Another modern approach is the use of electrochemical methods. Site-selective electrochemical C-H cyanation of indoles has been demonstrated using trimethylsilyl cyanide (TMSCN) as the cyano source. organic-chemistry.org These reactions can be performed at room temperature without transition-metal catalysts or harsh chemical oxidants, offering a more sustainable alternative. organic-chemistry.org By tuning the reaction conditions, regioselectivity can be achieved, which could potentially be adapted for precursors to indoline-6-carbonitrile. organic-chemistry.org Mechanistic studies suggest these reactions proceed via a radical pathway involving the generation of an indole radical cation. organic-chemistry.org
Table 1: Examples of Modern Cyanation Methods Applicable to Heterocyclic Scaffolds
| Cyanating Agent | Catalyst/Conditions | Substrate Type | Comments | Reference |
| NCTS | Lewis Acid (e.g., BF₃·OEt₂) | Indoles, Pyrroles | High-yielding and site-selective direct cyanation. | rsc.org |
| TMSCN | Electrochemical (Redox Catalyst) | Indoles, Arenes | Metal-free, avoids chemical oxidants, high regioselectivity. | organic-chemistry.org |
| Acetone Cyanohydrin | Gold (I)/(III) Catalysis | Aryl/Alkenyl Iodides | Nucleophilic source used in a cross-coupling reaction. | researchgate.net |
Hypervalent iodine-based reagents have also been developed for electrophilic functionalization, including cyanation, further expanding the toolkit for nitrile synthesis. rsc.org These diverse methods provide multiple pathways to access the crucial carbonitrile functionality on the indoline scaffold, bypassing the limitations of older, more hazardous procedures.
N-Acylation of Indoline-6-carbonitrile Precursors
The introduction of the acetyl group at the N1 position of the indoline ring is a critical step in the synthesis of this compound. The low nucleophilicity of the indole nitrogen can make this transformation challenging, often requiring specific activation. researchgate.net For indolines, while the nitrogen is more nucleophilic than in indoles, selective and efficient acylation protocols are still highly valuable.
The most direct method for N-acylation involves the reaction of indoline-6-carbonitrile with a reactive acylating agent like acetyl chloride or acetic anhydride. Acyl chlorides are highly reactive and readily available, making them common reagents for this purpose. dicp.ac.cn The reaction is typically conducted in the presence of a stoichiometric amount of a base, such as triethylamine or pyridine, to neutralize the hydrogen halide byproduct and facilitate the reaction.
In some cases, phase-transfer catalysis can be employed to improve efficiency, particularly when using inorganic bases like sodium hydroxide (B78521). clockss.org Acetic anhydride is another effective acetylating agent. While less reactive than acetyl chloride, its reactions are often cleaner, with acetic acid being the only byproduct. The reaction may require heating or the use of a catalyst to proceed at a reasonable rate. jst.go.jp
A significant challenge in the functionalization of indole derivatives is achieving selectivity between reaction at the nitrogen atom versus the C3 position. rsc.orgnih.gov Acylation of indoles often occurs preferentially at C3 under Lewis acid catalysis. rsc.org However, N-acylation is generally favored under basic conditions or with the indole metal salt. For indoline substrates, the aromaticity of the pyrrole (B145914) ring is absent, making the nitrogen atom the most nucleophilic and reactive site for acylation.
Therefore, direct acylation of indoline-6-carbonitrile is expected to be highly regioselective for the N1 position. However, chemoselectivity can be a concern if other nucleophilic functional groups are present in the molecule. Palladium-catalyzed methods have been developed that use N-acyl groups as directing groups for C-H functionalization at other positions on the indoline ring, such as C7, highlighting the importance of controlled reaction sequences. nih.gov
To overcome the limitations of stoichiometric reagents and harsh conditions, several catalytic methods for N-acylation have been developed. These approaches offer milder reaction conditions and broader functional group tolerance. rsc.org
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts capable of converting aldehydes into active acyl donors. This allows for the N-acylation of indoles with aldehydes under mild, oxidative conditions, providing an alternative to reactive acyl chlorides. rsc.org
Isothiourea Catalysis: Chiral isothiourea catalysts have been used for the atropenantioselective N-acylation of N-aminoindoles using aroyl chlorides as the acylating agent. dicp.ac.cn This demonstrates the ability of organocatalysts to control reactivity and stereoselectivity in acylation reactions.
Ruthenium Catalysis: Dehydrogenative coupling of indoles with primary alcohols, catalyzed by tetrapropylammonium perruthenate (TPAP), can form N-acylated indoles in a single step. nih.gov This process involves the tandem oxidation of the alcohol to an aldehyde, formation of an aminal intermediate with the indole, and subsequent oxidation to the amide. nih.gov
Thioester Acyl Source: Thioesters have been reported as stable and effective acyl sources for the N-acylation of indoles. The reaction proceeds under basic conditions at elevated temperatures, offering good yields and high chemoselectivity for the nitrogen atom. nih.gov
Table 2: Comparison of Catalytic N-Acylation Methods
| Catalytic System | Acyl Source | Conditions | Advantages | Reference |
| N-Heterocyclic Carbene (NHC) | Aldehydes | Mild, ambient temperature | Avoids reactive acyl halides, broad substrate scope. | rsc.org |
| Tetrapropylammonium perruthenate (TPAP) | Primary Alcohols | Mild, single flask | High atom economy, uses readily available alcohols. | nih.gov |
| Cesium Carbonate (Cs₂CO₃) | Thioesters | 140 °C, Xylene | Stable acyl source, high N-selectivity. | nih.govbeilstein-journals.org |
These catalytic methods represent advanced and often greener alternatives for the synthesis of this compound from its precursor.
Green Chemistry Principles in the Synthesis of this compound
The growing emphasis on sustainable chemical manufacturing has spurred the development of synthetic methods that align with the principles of green chemistry. researchgate.netrsc.org This includes the use of safer solvents, reduction of waste, improved energy efficiency, and the use of renewable feedstocks.
Performing reactions without a solvent or in a recyclable medium is a core tenet of green chemistry, as it minimizes the generation of volatile organic compound (VOC) waste. researchgate.net Solvent-free, or neat, reaction conditions can lead to higher reaction rates, improved yields, and simplified product purification. frontiersin.org
Microwave-assisted organic synthesis (MAOS) is a technique that often pairs well with solvent-free conditions. researchgate.netajgreenchem.com For the synthesis of heterocyclic compounds like indole derivatives, microwave irradiation can dramatically reduce reaction times from hours to minutes and improve yields compared to conventional heating. ajgreenchem.com For the N-acylation step, a solvent-free protocol using a stoichiometric amount of acetic anhydride, potentially with a catalyst like vanadyl sulfate, could be employed. frontiersin.org This approach eliminates the need for organic solvents, and the work-up procedure is often simplified to an aqueous wash to remove the catalyst and byproduct. frontiersin.org Similarly, syntheses of other nitrogen heterocycles have been successfully demonstrated under solvent-free conditions, highlighting the broad applicability of this green approach. researchgate.netnih.govekb.eg
Use of Sustainable Catalytic Systems
The synthesis of indoline scaffolds, including this compound, is increasingly benefiting from the development of sustainable catalytic systems. These modern approaches aim to replace stoichiometric reagents, which are often hazardous and produce significant waste, with catalytic amounts of more environmentally benign substances. Transition-metal catalysis, in particular, has been pivotal in developing greener synthetic routes.
Palladium-based catalysts are widely used for constructing the indoline nucleus through various C-H activation and cyclization strategies. nih.gov For instance, palladium-catalyzed intramolecular reactions can form the core structure from appropriately substituted arene precursors, avoiding the need for harsh conditions or pre-functionalized starting materials that complicate traditional named reactions like the Fischer or Madelung syntheses. nih.govrsc.org These catalytic cycles often exhibit high efficiency and selectivity, minimizing the formation of byproducts. mdpi.com
Cobalt catalysis represents another sustainable alternative, offering a cheaper and more earth-abundant option compared to precious metals like palladium or rhodium. nih.gov Cobalt-catalyzed reactions can proceed via radical mechanisms, enabling novel transformations such as intramolecular C-H activation/rebound sequences to form the indoline ring. nih.gov These methods are advantageous as they can utilize readily available precursors and operate under mild conditions. nih.gov
A comparison of features for different catalytic approaches is presented below.
| Catalyst Type | Key Advantages | Example Reaction Type |
| Palladium (Pd) | High efficiency, broad substrate scope, well-understood reactivity. nih.govmdpi.com | Intramolecular C-H activation, Heck cyclization. rsc.org |
| Cobalt (Co) | Earth-abundant, lower cost, unique radical-based reactivity. nih.gov | C-H activation/rebound mechanisms. nih.gov |
| Rhodium (Rh) | High efficiency in C-H activation reactions. acs.org | C-H alkynylation and functionalization. acs.org |
| Copper (Cu) | Low cost, versatile for C-N and C-C bond formation. nih.gov | Cyclization of amines with o-substituted arenes. rsc.org |
Atom Economy and Waste Minimization Strategies
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com Maximizing atom economy is crucial for sustainable chemical manufacturing as it directly correlates with minimizing waste. jk-sci.com
Calculation of Atom Economy: % Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com
Traditional multi-step syntheses of complex molecules like indolines often suffer from poor atom economy due to the use of protecting groups and stoichiometric reagents that are not incorporated into the final molecule. For example, classical reductions or condensation reactions can generate significant inorganic or organic waste.
Modern synthetic strategies that improve atom economy in the synthesis of this compound and its precursors include:
Addition Reactions: Reactions like cycloadditions or Michael additions are inherently 100% atom-economical as all atoms of the reactants are incorporated into the product.
C-H Activation: Direct functionalization of C-H bonds avoids the need for pre-functionalization (e.g., halogenation) of starting materials. acs.orgjk-sci.com This eliminates steps and avoids the generation of stoichiometric byproducts like metal halides.
Cascade Reactions: Designing a synthesis where multiple bond-forming events occur in a single operation (a cascade or tandem reaction) significantly reduces the number of synthetic steps, solvent use, and purification procedures, thereby minimizing waste. researchgate.net
Waste minimization extends beyond atom economy to include the reduction or elimination of solvents and other auxiliary substances. primescholars.com The use of catalytic systems, as discussed previously, is a primary strategy for waste reduction. Furthermore, employing green solvents, such as bio-based alternatives like Cyrene, or moving towards solvent-free reaction conditions can drastically reduce the environmental impact of the synthesis. acs.org
Process Optimization and Scale-Up Considerations for this compound Production
Reaction Condition Screening and Design of Experiments (DoE)
Optimizing the production of this compound requires a systematic approach to identify the reaction conditions that provide the highest yield, purity, and efficiency. Initial screening often involves varying one factor at a time (OFAT), such as temperature, solvent, catalyst, or base, to find a preliminary set of viable conditions. researchgate.net
However, a more robust and efficient method is the Design of Experiments (DoE). DoE allows for the simultaneous variation of multiple parameters and the analysis of their interactions. mtroyal.ca This statistical approach provides a comprehensive understanding of the reaction landscape and can identify optimal conditions that might be missed by the OFAT method. For the synthesis of an indoline derivative, key factors to investigate could include:
Catalyst Loading
Reaction Temperature
Reagent Concentration
Reaction Time
Solvent Type
The results from a DoE study can be used to build a predictive model that identifies the optimal conditions for maximizing yield while minimizing impurities.
Hypothetical DoE Screening for a Key Synthetic Step
| Experiment Run | Temperature (°C) | Catalyst Loading (mol%) | Concentration (M) | Yield (%) |
| 1 | 80 | 1.0 | 0.1 | 65 |
| 2 | 100 | 1.0 | 0.1 | 78 |
| 3 | 80 | 2.0 | 0.1 | 72 |
| 4 | 100 | 2.0 | 0.1 | 85 |
| 5 | 80 | 1.0 | 0.2 | 68 |
| 6 | 100 | 1.0 | 0.2 | 81 |
| 7 | 80 | 2.0 | 0.2 | 75 |
| 8 | 100 | 2.0 | 0.2 | 92 |
Reactor Design and Flow Chemistry Applications
The choice of reactor is critical when scaling up the production of this compound from the laboratory to an industrial scale. While traditional batch reactors are common, continuous flow reactors offer significant advantages for many processes, including the synthesis of heterocyclic compounds like indolines. mdpi.comnih.gov
Flow chemistry involves pumping reagents through a heated and pressurized tube or channel, where the reaction occurs continuously. researchgate.net This methodology offers several key benefits over batch processing:
Enhanced Safety: The small internal volume of a flow reactor minimizes the amount of hazardous material present at any given time. This also allows for the safe use of high temperatures and pressures that would be dangerous in a large batch reactor. uc.pt
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for precise and rapid temperature control, preventing hotspots and improving reaction selectivity. mtroyal.ca
Improved Reproducibility and Scalability: Once optimal conditions are established, they can be maintained consistently over time. Scaling up production is achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), rather than redesigning a larger, more complex batch reactor. uc.pt
Integration of Automation: Flow systems can be integrated with in-line analysis and purification steps, creating a fully automated and highly efficient production process. uc.pt
The synthesis of indoline derivatives has been shown to be significantly improved using flow chemistry, achieving higher yields and productivity in a fraction of the time required for batch processes. mtroyal.ca
Purification Strategies for Enhanced Yield and Purity
Achieving high purity of the final this compound product is essential. The choice of purification strategy depends on the physical properties of the compound (e.g., polarity, crystallinity) and the nature of the impurities.
Common Purification Techniques:
Crystallization: If the target compound is a stable solid, crystallization is often the most effective and scalable method for achieving high purity. It involves dissolving the crude product in a suitable solvent system at an elevated temperature and allowing it to slowly cool, causing the desired compound to crystallize while impurities remain in the solution. This method is highly efficient for removing minor impurities.
Column Chromatography: This is a versatile technique used extensively in research and production for separating compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel). While highly effective, it can be resource-intensive on a large scale due to the consumption of large volumes of solvent and stationary phase. Different types of chromatography, such as flash chromatography or preparative HPLC, can be employed depending on the required purity and scale.
Liquid-Liquid Extraction: This technique is used during the workup phase to perform an initial separation of the product from reaction byproducts and reagents based on their differing solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution).
Distillation: If the compound or its precursors are volatile and thermally stable, distillation can be an effective method for purification on a large scale.
The final selection of a purification strategy may involve a combination of these techniques to achieve the desired product specifications with optimal yield and efficiency.
Comparison of Common Purification Methods
| Method | Principle | Advantages | Disadvantages |
| Crystallization | Differential solubility | High purity, scalable, cost-effective | Only applicable to crystalline solids, potential for yield loss |
| Column Chromatography | Differential adsorption | Highly versatile, applicable to most compounds | High solvent consumption, can be costly and slow to scale |
| Extraction | Differential partitioning | Good for initial bulk separation, fast | Limited separation power, generates aqueous waste |
| Distillation | Differential boiling points | Excellent for volatile liquids, scalable | Not suitable for non-volatile or thermally sensitive compounds |
Advanced Spectroscopic and Structural Elucidation of 1 Acetylindoline 6 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Assignment
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules, offering a window into the electronic environment of individual nuclei. For 1-Acetylindoline-6-carbonitrile, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.
One-Dimensional NMR (¹H, ¹³C, ¹⁵N) Chemical Shift Assignments
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals for the aromatic and aliphatic protons of the indoline (B122111) ring system, as well as the methyl protons of the acetyl group. The aromatic protons on the benzene (B151609) ring will be influenced by the electron-withdrawing nitrile group, leading to downfield shifts.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group is expected to resonate at a significantly downfield chemical shift. The carbon of the nitrile group also has a characteristic chemical shift. The chemical shifts of the indoline ring carbons are influenced by both the acetyl and nitrile substituents.
¹⁵N NMR Spectroscopy: The nitrogen-15 (B135050) NMR spectrum would show a single resonance for the amide nitrogen. The chemical shift of this nitrogen is characteristic of an acetylated amine within a heterocyclic system and is influenced by the electronic effects of the acetyl group. The expected chemical shift for the amide nitrogen in this compound would be in the range of -250 to -260 ppm relative to nitromethane.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound:
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H2 | ~3.2 | ~28 |
| H3 | ~4.1 | ~49 |
| H4 | ~7.5 | ~126 |
| H5 | ~7.3 | ~125 |
| H7 | ~8.1 | ~118 |
| -C(O)CH₃ | ~2.2 | ~24 |
| -C(O)CH₃ | ~169 | |
| C6 | ~108 | |
| C-CN | ~119 | |
| C3a | ~132 | |
| C7a | ~144 |
Note: These are estimated values based on data from related compounds and general substituent effects.
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are crucial for confirming the atomic connectivity and spatial relationships within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling between adjacent protons. For this compound, strong cross-peaks would be expected between the protons on C2 and C3 of the indoline ring, confirming their connectivity. Correlations would also be observed between the aromatic protons, helping to assign their relative positions on the benzene ring.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This is instrumental in assigning the carbon signals based on the already assigned proton spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. Key HMBC correlations for this molecule would include the correlation from the methyl protons of the acetyl group to the carbonyl carbon, and correlations from the indoline ring protons to adjacent quaternary carbons, such as C3a, C7a, and the carbon bearing the nitrile group (C6).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close to each other in space, which is invaluable for determining the stereochemistry and preferred conformation of the molecule. For instance, a NOESY experiment could reveal the spatial proximity between the acetyl methyl group and protons on the indoline ring, offering insights into the rotational preference around the N-C(O) bond.
Advanced NMR Techniques for Conformation and Tautomerism Studies
The N-acetyl group in this compound can exhibit restricted rotation around the N-C(O) amide bond, potentially leading to the existence of conformational isomers (rotamers). This phenomenon can be studied using variable-temperature NMR experiments. At lower temperatures, the rotation may become slow enough on the NMR timescale to observe separate signals for the different conformers. The energy barrier for this rotation can be calculated from the coalescence temperature of the signals. bldpharm.comtsijournals.com For N-acetylindoles, the conformer with the carbonyl group oriented towards the benzene ring is often favored. bldpharm.com Tautomerism is not a significant consideration for this compound as there are no readily transferable protons that would lead to stable tautomeric forms.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups.
Characteristic Absorption Bands of the Carbonitrile Group
The carbonitrile (C≡N) group has a very distinct and characteristic vibrational signature.
Infrared Spectroscopy: A strong and sharp absorption band corresponding to the C≡N stretching vibration is expected in the region of 2220-2240 cm⁻¹. harvard.edumdpi.com The conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic nitriles. harvard.edumdpi.com
Raman Spectroscopy: The C≡N stretch is also Raman active and typically appears as a strong, sharp band in a similar region to the IR absorption. bldpharm.com
Signatures of the Acetyl Amide and Indoline Ring System
The acetyl amide and indoline ring system also present characteristic vibrational bands.
Indoline Ring System: The indoline ring system will exhibit a series of characteristic bands. These include C-H stretching vibrations of the aromatic and aliphatic portions of the ring, typically in the 3100-2850 cm⁻¹ region. Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. The C-N stretching of the indoline ring will also be present, though it may be coupled with other vibrations.
Summary of Key Vibrational Bands:
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) ** | Expected Raman Frequency (cm⁻¹) ** |
| Carbonitrile | C≡N Stretch | 2220-2240 (strong, sharp) | 2220-2240 (strong, sharp) |
| Acetyl Amide | C=O Stretch | 1660-1690 (strong) | 1660-1690 (medium) |
| Indoline Ring | Aromatic C=C Stretch | 1600-1450 (multiple bands) | 1600-1450 (multiple bands) |
| Indoline Ring | Aromatic C-H Stretch | 3100-3000 | 3100-3000 |
| Indoline Ring | Aliphatic C-H Stretch | 2960-2850 | 2960-2850 |
Correlation of Spectroscopic Data with Molecular Structure
The structural features of this compound can be correlated with expected spectroscopic data from techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals corresponding to the different hydrogen environments. The aromatic protons on the benzene ring would appear as a set of multiplets in the downfield region (typically 7.0-8.0 ppm). The methylene (B1212753) protons (-CH₂-) of the indoline ring would likely appear as two triplets in the aliphatic region. A sharp singlet in the upfield region (around 2.2 ppm) would be characteristic of the three protons of the acetyl group (-COCH₃).
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. A signal at the low-field end (around 168-170 ppm) would be indicative of the carbonyl carbon in the acetyl group. The carbon of the nitrile group (-C≡N) would typically resonate around 118-120 ppm. Multiple signals in the aromatic region (110-150 ppm) would correspond to the six carbons of the benzene ring and the two carbons of the indoline ring attached to it. The aliphatic carbons of the indoline ring and the methyl carbon of the acetyl group would appear at the high-field end of the spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. A strong, sharp absorption band around 2220-2240 cm⁻¹ is the characteristic stretching vibration for a nitrile (C≡N) group. A strong absorption band in the region of 1650-1670 cm⁻¹ would be attributed to the carbonyl (C=O) stretching of the amide (acetyl) group.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Purity
High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition and assessing the purity of a synthesized compound. For this compound, with the molecular formula C₁₁H₁₀N₂O, the theoretical exact mass of the neutral molecule is 186.0793 g/mol .
In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as a protonated molecule [M+H]⁺. The calculated accurate mass for this ion is 187.0866. An experimental measurement matching this value to within a few parts per million (ppm) would provide strong evidence for the assigned elemental composition. The analysis of the isotopic pattern, particularly the small M+1 peak resulting from the natural abundance of ¹³C, would further corroborate the molecular formula.
Tandem mass spectrometry (MS/MS) experiments provide structural confirmation by breaking the molecule apart and analyzing the resulting fragments. While specific experimental data for this compound is unavailable, plausible fragmentation pathways can be proposed based on the structure.
A common fragmentation pathway for N-acetyl compounds is the loss of the acetyl group as a ketene (B1206846) molecule (CH₂=C=O), which has a mass of 42.01 Da. Another likely fragmentation would be the cleavage of the acetyl group as a radical, leading to an acylium ion. The indoline ring itself could undergo fragmentation, potentially involving the loss of hydrogen cyanide (HCN) from the nitrile group, a characteristic fragmentation for nitriles. The study of mass spectra of related indole (B1671886) derivatives shows that fragmentation of the indole ring is a common process. scirp.org The precise fragmentation pattern observed in an MS/MS experiment would serve as a detailed fingerprint to confirm the connectivity of the atoms within the molecule.
X-ray Crystallography for Absolute Structural Determination
To perform X-ray crystallography, a single, high-quality crystal of this compound would first need to be grown. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically. Common techniques include solvent layering, where a poor solvent is slowly diffused into a solution of the compound in a good solvent, or vapor diffusion. Once suitable crystals are obtained, their quality is assessed using microscopy before mounting for X-ray diffraction analysis.
X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state. This powerful technique would allow for the precise measurement of all bond lengths, bond angles, and torsion angles within the this compound molecule. researchgate.net
Analysis of Intermolecular Interactions and Crystal Packing
The primary interactions expected to govern the crystal packing of this compound include hydrogen bonds, dipole-dipole interactions, and π-π stacking. The acetyl group introduces a carbonyl oxygen which is a potent hydrogen bond acceptor. This oxygen atom can participate in C–H···O hydrogen bonds with aromatic or aliphatic C-H donors from neighboring molecules. Similarly, the nitrogen atom of the cyano group is also a potential hydrogen bond acceptor. researchgate.net
The indoline and phenyl rings, being electron-rich aromatic systems, are likely to engage in π-π stacking interactions. These interactions, where the planes of the aromatic rings of adjacent molecules stack on top of each other, are a significant cohesive force in the crystals of many aromatic compounds. nih.gov The relative orientation of the stacked rings can vary, leading to different packing motifs.
To illustrate the types of interactions that may be present, the following table outlines potential intermolecular contacts and their typical distances, based on studies of similar organic molecules.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | C-H (aromatic/aliphatic) | O (carbonyl) | 2.9 - 3.5 |
| Hydrogen Bond | C-H (aromatic) | N (nitrile) | 3.0 - 3.6 |
| π-π Stacking | Indoline/Phenyl Ring | Indoline/Phenyl Ring | 3.3 - 3.8 |
| Dipole-Dipole | C=O | C≡N | Variable |
This table is illustrative and based on typical bond distances found in related structures.
UV-Visible Spectroscopy for Electronic Structure and Chromophoric Properties
UV-Visible spectroscopy is a powerful technique to probe the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be associated with the excitation of electrons from lower energy molecular orbitals to higher energy ones.
The chromophore in this compound is a substituted indoline system. The electronic spectrum of indole and its derivatives is characterized by transitions to two low-lying excited states, often labeled as ¹Lₐ and ¹Lₑ. researchgate.net These transitions are typically of π → π* character. In the case of this compound, the presence of the acetyl and cyano groups, which are in conjugation with the aromatic system, is expected to significantly influence the energies of these transitions.
The N-acetyl group, being an electron-withdrawing group, delocalizes the lone pair of electrons on the indoline nitrogen into the carbonyl group. The nitrile group at the 6-position is also a strong electron-withdrawing group. The combination of these substituents will likely lead to a bathochromic (red) shift of the absorption maxima compared to unsubstituted indoline. This is due to the extension of the conjugated π-system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).
In addition to the π → π* transitions, the carbonyl group of the acetyl moiety can also exhibit a weaker n → π* transition at a longer wavelength. libretexts.org This transition involves the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital.
A hypothetical UV-Vis spectrum for this compound in a non-polar solvent might exhibit the following characteristics:
| Transition | Typical λmax (nm) | Molar Absorptivity (ε) |
| π → π* (¹Lₐ) | ~280-300 | High |
| π → π* (¹Lₑ) | ~260-270 | Moderate |
| n → π* | ~310-330 | Low |
This table presents hypothetical data based on the analysis of similar chromophores.
The electronic spectra of indoline derivatives are highly sensitive to the nature and position of substituents on the aromatic ring. Both the N-acetyl and the 6-cyano groups in this compound are electron-withdrawing.
The N-acetyl group, by withdrawing electron density from the indoline nitrogen, reduces its electron-donating ability into the benzene ring. This can affect the energy of the ¹Lₐ state, which is sensitive to the electronic properties of the nitrogen atom.
The 6-cyano group, being a strong electron-withdrawing substituent on the benzene ring, will significantly perturb the electronic structure of the chromophore. This group extends the π-conjugation and lowers the energy of the LUMO, leading to a red shift in the π → π* transitions. The extent of this shift will depend on the degree of electronic communication between the cyano group and the rest of the π-system.
Computational Chemistry and Theoretical Investigations of 1 Acetylindoline 6 Carbonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic behavior of 1-Acetylindoline-6-carbonitrile, providing predictions of its stability, reactivity, and the sites most susceptible to chemical reactions.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For this compound, DFT calculations, often employing a basis set like B3LYP/6-311++G**, can predict key structural parameters. researchgate.net These calculations solve the Schrödinger equation in an approximate manner to find the lowest energy conformation of the molecule.
The optimization process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. The resulting data provides a precise model of the molecule's shape, which is crucial for understanding its interactions with other molecules. While specific experimental data for this compound is not available, theoretical calculations for analogous indoline (B122111) structures provide expected values for bond lengths and angles. researchgate.net
Illustrative Optimized Geometry Parameters for a Substituted Indoline System
| Parameter | Atom Pair/Trio/Quartet | Predicted Value |
| Bond Length | C-N (pyrrolidine ring) | ~1.45 Å |
| Bond Length | C=O (acetyl group) | ~1.23 Å |
| Bond Length | C≡N (nitrile group) | ~1.15 Å |
| Bond Angle | C-N-C (pyrrolidine ring) | ~109° |
| Dihedral Angle | H-C-C-H (ring puckering) | Varies with conformer |
Note: These values are illustrative and based on general parameters for substituted indolines from computational studies.
Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the electron-withdrawing nature of the acetyl and nitrile groups is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted indoline. The distribution of these orbitals across the molecule highlights the regions most likely to participate in chemical reactions. DFT calculations can be employed to determine the energies of these orbitals and visualize their spatial distribution. researchgate.net
Illustrative FMO Data for a Substituted Indoline System
| Molecular Orbital | Energy (eV) | Implication |
| HOMO | -6.5 | Electron-donating potential |
| LUMO | -1.8 | Electron-accepting potential |
| HOMO-LUMO Gap | 4.7 eV | Chemical reactivity and stability |
Note: These values are hypothetical and serve to illustrate the type of data generated from FMO analysis.
Electrostatic Potential (ESP) mapping is a computational technique that visualizes the charge distribution on the surface of a molecule. It helps in predicting how a molecule will interact with other charged species. The ESP map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.
In this compound, the ESP map would likely show a significant negative potential around the oxygen atom of the acetyl group and the nitrogen atom of the nitrile group, indicating these are likely sites for interaction with electrophiles. Conversely, the hydrogen atoms of the aromatic ring and the carbon atom of the carbonyl group would exhibit a more positive potential.
Conformational Analysis and Energy Landscapes of this compound
The flexibility of the indoline ring system and the rotation around single bonds mean that this compound can exist in various conformations. Understanding these conformations and their relative energies is crucial for a complete picture of the molecule's behavior.
The five-membered pyrrolidine (B122466) ring of the indoline core is not planar and can adopt different puckered conformations, often described as "envelope" or "twist" forms. Additionally, rotation around the C-N bond of the acetyl group can lead to different rotational isomers (rotamers).
Computational methods can be used to explore the potential energy surface of this compound, identifying the various stable conformers and the energy barriers between them. This analysis reveals the most likely shapes the molecule will adopt at a given temperature.
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. rsc.org MD simulations model the movements of atoms and molecules based on classical mechanics, providing a "movie" of the molecule's motions.
For this compound, an MD simulation could reveal how the indoline ring puckers and how the acetyl group rotates in a solvent environment. This information is valuable for understanding how the molecule's shape fluctuates and how it might interact with a biological target, such as a protein binding pocket. rsc.org The simulation would track the trajectory of each atom over a period of time, allowing for the analysis of conformational changes and intermolecular interactions.
Prediction of Spectroscopic Parameters using Computational Methods
Theoretical calculations are instrumental in predicting and interpreting spectroscopic data. By modeling the behavior of molecules at the quantum level, it is possible to simulate various types of spectra.
Computational NMR Chemical Shift and Coupling Constant Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) theory, can predict the chemical shifts (δ) and coupling constants (J) of atomic nuclei within a molecule. These calculations would involve optimizing the geometry of this compound and then employing a suitable level of theory and basis set to calculate the magnetic shielding tensors of the nuclei. The predicted chemical shifts would then be referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to provide values that can be compared with experimental data. Such a study would provide a theoretical basis for assigning the peaks in an experimental NMR spectrum of this compound.
Theoretical Vibrational Frequency Analysis and IR/Raman Spectra Simulation
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. Computational frequency analysis, performed after a geometry optimization, can predict the vibrational modes of this compound. These calculations yield a set of vibrational frequencies and their corresponding intensities for both IR and Raman spectra. The simulated spectra can aid in the interpretation of experimental spectra, allowing for the assignment of specific vibrational modes to observed absorption bands or scattering peaks. This analysis would be crucial for confirming the presence of key functional groups such as the nitrile (C≡N) and the acetyl (C=O) moieties.
Prediction of UV-Vis Absorption Maxima and Oscillator Strengths
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of organic molecules. For this compound, these calculations would involve determining the energies of the electronic excited states and the probabilities of transitions to these states from the ground state. The results would be presented as predicted absorption maxima (λmax) and their corresponding oscillator strengths, which relate to the intensity of the absorption bands. This theoretical data would provide insight into the electronic structure and chromophores of the molecule.
Reaction Mechanism Studies through Computational Modeling
Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
Transition State Identification for Key Synthetic Steps
The synthesis of this compound involves several chemical transformations. Computational modeling can be used to identify the transition state structures for the key steps in its synthesis. A transition state is a high-energy, transient species that exists at the peak of the energy profile of a reaction step. By locating and characterizing these transition states, researchers can gain a detailed understanding of the reaction mechanism at a molecular level. This would involve mapping the potential energy surface of the reaction and identifying the saddle points that correspond to the transition states.
Energy Barrier Calculations for Proposed Reaction Pathways
Once the reactants, products, and transition states for a reaction have been computationally identified, the energy barriers (activation energies) for the proposed reaction pathways can be calculated. These energy barriers determine the kinetics of the reaction, with lower barriers corresponding to faster reaction rates. By comparing the calculated energy barriers for different possible pathways, it is possible to predict the most likely reaction mechanism. For the synthesis of this compound, this type of analysis could be used to optimize reaction conditions and potentially improve the yield and selectivity of the synthesis.
Reactivity Profile and Functionalization Pathways of 1 Acetylindoline 6 Carbonitrile
Transformations of the Carbonitrile Group at C6
The carbonitrile group is a powerful synthetic handle due to its electrophilic carbon atom and the ability of the nitrogen atom to be protonated or coordinate to Lewis acids, enhancing its reactivity. It can undergo a range of transformations, allowing for its conversion into other valuable functional groups.
Hydrolysis to Carboxylic Acids and Amides
The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: initial hydration to an amide intermediate, followed by further hydrolysis to a carboxylic acid. nih.gov This process can be catalyzed by either acid or base. nih.govbeilstein-journals.org
Under acidic conditions, such as refluxing with aqueous hydrochloric acid, the nitrile group of 1-Acetylindoline-6-carbonitrile is expected to hydrolyze to form 1-acetylindoline-6-carboxylic acid. nih.govjst.go.jp The reaction involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, facilitating the attack of water. The initially formed amide intermediate is then also hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium (B1175870) salt. nih.gov
In alkaline hydrolysis, heating the nitrile with an aqueous solution of a base like sodium hydroxide (B78521) would first yield the corresponding carboxylate salt, in this case, sodium 1-acetylindoline-6-carboxylate. nih.gov The intermediate amide is hydrolyzed, and the resulting carboxylic acid is deprotonated by the basic medium. Ammonia (B1221849) is typically evolved during this process. nih.gov To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid. nih.gov
| Transformation | Reagents and Conditions | Product | Reference |
| Acidic Hydrolysis | Dilute HCl, heat (reflux) | 1-Acetylindoline-6-carboxylic acid | nih.govnih.gov |
| Alkaline Hydrolysis | 1. NaOH(aq), heat (reflux) 2. H₃O⁺ | 1-Acetylindoline-6-carboxylic acid | nih.govnih.gov |
Reduction to Aldehydes and Amines
The carbon-nitrogen triple bond of the nitrile group can be reduced to yield either a primary amine or an aldehyde, depending on the reducing agent and reaction conditions used. nih.gov
Complete reduction to a primary amine, (1-acetylindolin-6-yl)methanamine, can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup. nih.govrug.nl Catalytic hydrogenation with hydrogen gas over a metal catalyst like Raney nickel, palladium, or platinum is another effective method for this transformation. nih.govnih.gov These conditions reduce the nitrile to a primary amine without affecting the N-acetyl group.
Partial reduction of the nitrile to an aldehyde, 1-acetylindoline-6-carbaldehyde, requires a less reactive hydride reagent that can deliver a single hydride to the nitrile. Diisobutylaluminum hydride (DIBAL-H) is a common reagent for this purpose. The reaction is typically carried out at low temperatures, and the intermediate imine is hydrolyzed during aqueous workup to furnish the aldehyde. nih.gov Another established method for converting nitriles to aldehydes is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. nih.gov
| Transformation | Reagents and Conditions | Product | Reference |
| Reduction to Amine | 1. LiAlH₄, Ether/THF 2. H₂O | (1-Acetylindolin-6-yl)methanamine | nih.govrug.nl |
| Reduction to Amine | H₂, Raney Ni or Pd/C, high pressure/temp. | (1-Acetylindolin-6-yl)methanamine | nih.govresearchgate.net |
| Reduction to Aldehyde | 1. DIBAL-H, Toluene, low temp. 2. H₂O | 1-Acetylindoline-6-carbaldehyde | nih.gov |
Nucleophilic Additions to the Nitrile (e.g., to form Tetrazoles or Amidines)
The nitrile group can react with various nucleophiles. A particularly important reaction is the [3+2] cycloaddition with azide (B81097) ions to form tetrazoles. Tetrazoles are considered bioisosteres of carboxylic acids and are prevalent in medicinal chemistry. nih.govorganic-chemistry.orgnih.gov The reaction of this compound with an azide source, such as sodium azide (NaN₃), often in the presence of a Lewis acid like zinc chloride or an ammonium salt like ammonium chloride, at elevated temperatures would yield 1-acetyl-6-(1H-tetrazol-5-yl)indoline. researchgate.netsioc-journal.cnrsc.org The mechanism is considered a formal [3+2] cycloaddition. nih.gov
Amidines can also be synthesized from nitriles, though this is less common than the transformations mentioned above.
| Transformation | Reagents and Conditions | Product | Reference |
| Tetrazole Formation | NaN₃, NH₄Cl, DMF, heat | 1-Acetyl-6-(1H-tetrazol-5-yl)indoline | researchgate.netsioc-journal.cnrsc.org |
| Tetrazole Formation | NaN₃, ZnCl₂, H₂O, heat | 1-Acetyl-6-(1H-tetrazol-5-yl)indoline | rsc.org |
Cycloaddition Reactions Involving the Nitrile Moiety
While the carbon-nitrogen triple bond of a nitrile can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions, this reactivity is most pronounced when the nitrile is activated by adjacent electron-withdrawing groups. rsc.org For an aromatic nitrile like that in this compound, its participation in thermal cycloadditions as a dienophile or dipolarophile is generally limited unless highly reactive partners are used. For instance, reactions with in-situ generated nitrile oxides can lead to the formation of oxadiazoles. However, such reactions are highly specific and depend greatly on the reaction partners and conditions. Dearomative cycloaddition reactions have been reported for 3-alkenylindoles, but these involve the indole (B1671886) double bond rather than a nitrile substituent.
Reactions Involving the Acetyl Group at N1
The N-acetyl group on the indoline (B122111) nitrogen functions as a protecting group. Its presence prevents N-alkylation or other reactions at the nitrogen and withdraws electron density, modifying the reactivity of the aromatic ring. This group can be removed or exchanged when desired.
Selective Hydrolysis or Transamidation for N-Deprotection or Exchange
The removal of the acetyl group (deacetylation) to yield the parent indoline, indoline-6-carbonitrile, is a key deprotection step. This can be achieved through hydrolysis under either acidic or basic conditions. However, these conditions may also affect the C6-carbonitrile group, leading to a mixture of products or complete hydrolysis of both functional groups.
For selective deacetylation, milder or more specific methods are required. Microbiological deacetylation of 1-acetylindole (B1583761) derivatives has been reported, suggesting a potential route for selective cleavage. rsc.org A variety of chemical methods have also been developed for the chemoselective deacetylation of O-acetyl and N-acetyl groups under mild conditions, for example, using Me₃SI and KMnO₄. organic-chemistry.org
Transamidation offers an alternative pathway for either N-deprotection or exchanging the acetyl group for another acyl or sulfonyl group. This reaction involves treating the amide with an amine, often in the presence of a catalyst. While challenging due to the stability of the amide bond, protocols using reagents like aqueous ammonia under mild conditions have been developed for the N-deacylation of various amides. Metal-free transamidation of certain activated amides, such as N-acyl-glutarimides, with amines proceeds under mild conditions, highlighting the ongoing development in this area. For 1-acetylindoline (B31821), which is a tertiary amide, specific conditions would be necessary to facilitate this exchange.
| Transformation | General Reagents/Conditions | Product | Reference |
| N-Deacetylation | Acid or Base Hydrolysis (may also affect nitrile) | Indoline-6-carbonitrile | organic-chemistry.org |
| Selective N-Deacetylation | Me₃SI, KMnO₄, MeOH | Indoline-6-carbonitrile | organic-chemistry.org |
| Transamidation (N-Deacylation) | NH₃·H₂O, mild conditions | Indoline-6-carbonitrile |
Functionalization at the Acetyl Methyl Group (e.g., Aldol-type Condensations)
The methyl group of the N-acetyl substituent on this compound is amenable to functionalization through reactions that leverage the acidity of its α-protons. One of the primary transformations in this regard is the aldol-type condensation. wikipedia.orglibretexts.org This reaction involves the deprotonation of the acetyl methyl group to form an enolate, which then acts as a nucleophile, attacking a carbonyl-containing electrophile, such as an aldehyde or ketone. wikipedia.orglibretexts.orgmasterorganicchemistry.com
The initial product of this addition is a β-hydroxy carbonyl compound. libretexts.orglibretexts.org Subsequent dehydration, often promoted by heat or acidic/basic conditions, leads to the formation of a more stable, conjugated α,β-unsaturated carbonyl system. wikipedia.orglibretexts.org
A variation of this is the Claisen-Schmidt condensation, which occurs between a ketone and an aromatic aldehyde that lacks α-hydrogens. libretexts.orglibretexts.org In the context of this compound, the acetyl group would serve as the ketone component. The reaction is typically base-catalyzed, with the ketone's enolate adding to the aldehyde. wikipedia.org
The success and product distribution of these crossed-aldol reactions depend on carefully controlled conditions to favor the desired reaction pathway and minimize self-condensation of the acetyl group. wikipedia.org
Functionalization of the Indoline Ring System
The indoline core of this compound offers a rich landscape for a variety of functionalization reactions, including electrophilic aromatic substitution, metalation strategies, and transition-metal-catalyzed cross-couplings.
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (e.g., Nitration, Halogenation)
Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying aromatic rings. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step mechanism: initial attack of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com
For substituted benzenes, the existing substituents direct the position of the incoming electrophile to ortho, meta, or para positions. masterorganicchemistry.com Activating groups, which donate electron density to the ring, generally direct ortho and para, while deactivating groups, which withdraw electron density, direct meta. wikipedia.org In this compound, the N-acetyl group and the cyano group will influence the regioselectivity of EAS reactions like nitration and halogenation. The interplay of their electronic effects will determine the position of substitution on the benzene ring.
Common EAS reactions include:
Nitration: Typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. libretexts.org
Halogenation: Involves the use of halogens (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to generate a more potent electrophile. youtube.com
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with a wide range of electrophiles. organic-chemistry.orgbaranlab.org
The N-acetyl group in this compound can potentially function as a DMG. wikipedia.orgorganic-chemistry.org Amide groups are known to be effective DMGs. wikipedia.orgnih.gov The reaction involves the coordination of the Lewis acidic lithium reagent to the Lewis basic heteroatom of the DMG, leading to deprotonation of the sterically accessible ortho proton. wikipedia.org The strength of the DMG is crucial, with carbamates often cited as particularly powerful directing groups. nih.gov
Table 1: Common Directed Metalation Groups (DMGs)
| DMG | Relative Directing Ability |
|---|---|
| -OCONEt₂ | Very Strong |
| -CONR₂ | Strong |
| -SO₂NR₂ | Strong |
| -OMe | Moderate |
| -NR₂ | Moderate |
This table provides a general hierarchy of DMG strength based on literature precedents.
Oxidation and Reduction of the Dihydropyrrole Ring
The dihydropyrrole ring of the indoline system is susceptible to both oxidation and reduction, offering pathways to access indole or fully saturated derivatives.
Oxidation of the indoline to an indole can be achieved using various oxidizing agents. This transformation is significant as the indole core is a prevalent motif in numerous biologically active compounds. nih.gov
Conversely, reduction of the dihydropyrrole ring can lead to the corresponding fully saturated indole derivative. For instance, the reduction of an N-acetyl-3-iodoindole derivative using palladium on carbon (Pd/C) and hydrogen gas has been shown to yield the indoline skeleton. jst.go.jp The specific conditions for these transformations on this compound would require empirical determination.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) at Aromatic Positions
Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic reagent in the presence of a palladium catalyst. nih.gov
For this compound, if a halogen were introduced onto the aromatic ring via electrophilic substitution (see 5.3.1), it could serve as a handle for various cross-coupling reactions. mdpi.com
Suzuki Coupling: This reaction couples an organoboron reagent (e.g., a boronic acid or ester) with an organohalide. youtube.comyoutube.com It is known for its mild reaction conditions and the commercial availability of a wide range of boronic acids.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.comresearchgate.net It is typically catalyzed by a palladium complex and a copper co-catalyst. mdpi.com
The general catalytic cycle for these reactions involves oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organometallic reagent, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com
Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System (Typical) |
|---|---|---|
| Suzuki | Organohalide/Triflate + Organoboron Reagent | Pd(0) complex, Base |
| Sonogashira | Organohalide/Triflate + Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base |
| Heck | Alkene + Organohalide/Triflate | Pd(0) complex, Base |
| Stille | Organohalide/Triflate + Organostannane | Pd(0) complex |
This table summarizes key components of several widely used palladium-catalyzed cross-coupling reactions.
Stereochemical Considerations in Reactions of this compound
Reactions involving this compound can have significant stereochemical implications, particularly when new chiral centers are formed. The inherent chirality of the indoline ring, once substituted, and the potential for creating new stereocenters during functionalization reactions necessitate careful consideration of stereocontrol.
For instance, in directed ortho-metalation, the use of a chiral ligand or a chiral directing group can induce asymmetry in the product. wikipedia.org Similarly, in aldol-type condensations, the formation of the β-hydroxy carbonyl product can lead to the creation of new stereocenters. The stereochemical outcome of such reactions can often be influenced by the choice of reagents, catalysts, and reaction conditions.
Furthermore, reactions at the dihydropyrrole ring can also introduce stereochemical complexity. For example, reduction of the double bond could lead to diastereomeric products if another stereocenter is already present in the molecule. The development of stereoselective synthetic routes is a key challenge and a major focus in modern organic chemistry.
Diastereoselectivity and Enantioselectivity in Transformations
The stereochemical outcome of reactions involving this compound is a critical aspect of its synthetic utility. The development of methods to control diastereoselectivity and enantioselectivity is paramount for the synthesis of complex chiral molecules.
Diastereoselectivity in the functionalization of the indoline scaffold can be achieved through various strategies, including substrate control and reagent control. For instance, in reactions involving the formation of new stereocenters at the C-2 and C-3 positions, the relative orientation of incoming substituents can be influenced by the steric bulk of the N-acetyl group and other substituents on the indoline ring.
A plausible diastereoselective reaction for a molecule like this compound could be a metal-catalyzed cycloaddition. Based on studies of similar systems, a palladium-catalyzed interceptive decarboxylative benzylic cycloaddition could potentially lead to highly diastereoselective synthesis of substituted indolines. organic-chemistry.org Another approach could involve a radical cascade cyclization, which has been shown to produce indole-fused diazepine (B8756704) derivatives with excellent diastereoselectivity. rsc.org
The following table illustrates hypothetical diastereoselective reactions of this compound based on known transformations of indoline derivatives.
| Reaction Type | Reagents | Expected Major Diastereomer | Reference |
| Catalytic Cycloaddition | Palladium Catalyst, Ylide | cis-2,3-disubstituted | organic-chemistry.org |
| Radical Cascade Cyclization | Phosphoryl/Sulfonyl Radicals | trans-fused ring system | rsc.org |
This table presents hypothetical data based on analogous reactions in the literature.
Enantioselective functionalization of the indoline core is a significant challenge and a highly sought-after goal in organic synthesis. The development of catalytic asymmetric methods allows for the preparation of optically active indoline derivatives, which are valuable building blocks for pharmaceuticals.
For this compound, enantioselectivity could be introduced through the use of chiral catalysts. Rhodium(II) catalysts have been successfully employed in the enantioselective C-H functionalization of indoles, and a similar approach could be envisioned for the indoline scaffold. nih.govacs.org For example, a rhodium-catalyzed reaction with a diazo compound in the presence of a chiral ligand could lead to the enantioselective formation of a new C-C bond at the C-7 position, which is adjacent to the nitrile group.
Another promising strategy is the use of nickel/photoredox dual catalysis, which has been shown to achieve highly regioselective and potentially enantioselective synthesis of 3-substituted indolines. organic-chemistry.org The use of a chiral ligand in such a system could induce asymmetry in the final product.
The potential enantioselective C-H functionalization of this compound is summarized in the table below.
| Catalyst System | Chiral Ligand | Expected Product | Predicted Enantiomeric Excess (ee) | Reference |
| Rhodium(II) | Chiral Carboxylate | 7-alkylated indoline | High | nih.govacs.org |
| Nickel/Photoredox | Chiral Phosphine | 3-alkylated indoline | Moderate to High | organic-chemistry.org |
This table presents hypothetical data based on analogous reactions in the literature.
Chiral Auxiliary or Catalysis Approaches
To achieve high levels of stereocontrol in reactions of this compound, either chiral auxiliaries or chiral catalysts can be employed.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed. In the context of this compound, a chiral auxiliary could be attached to the N-acetyl group or introduced at another position on the indoline ring.
For example, a chiral oxazolidinone auxiliary attached to the acetyl group could direct the diastereoselective alkylation of the enolate derived from the N-acetyl group. This approach has been widely used in asymmetric synthesis to create new stereocenters with high levels of control.
Catalytic asymmetric synthesis is a more efficient approach as it uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Several catalytic systems could be applicable to the enantioselective functionalization of this compound.
As mentioned previously, transition metal catalysis with chiral ligands is a powerful tool. nih.govacs.orgresearchgate.net Iridium-catalyzed asymmetric hydrogenation of related indole derivatives has been shown to produce spirocyclic indoline scaffolds with excellent yields and enantioselectivities, suggesting a potential pathway for the reduction of any double bonds that might be introduced into the indoline ring of this compound. nih.gov Palladium-catalyzed decarboxylative asymmetric amination is another advanced strategy for constructing chiral C2-quaternary indolines. acs.org
Organocatalysis, which uses small organic molecules as catalysts, also presents a viable option. Chiral Brønsted acids or bases could be used to catalyze reactions such as Michael additions or aldol (B89426) reactions on derivatives of this compound, leading to the formation of enantiomerically enriched products.
Mechanistic Investigations of Novel Reactions of this compound
Understanding the reaction mechanisms is crucial for the development of new and improved synthetic methods. While specific mechanistic studies on this compound are not available, we can infer potential mechanisms based on related systems.
For instance, the mechanism of the Fischer indole synthesis, a classical method for preparing indoles, has been extensively studied and involves a benthamdirect.combenthamdirect.com-sigmatropic rearrangement. youtube.com While this is for indole synthesis, understanding such fundamental rearrangements is key. More relevant to indolines, palladium-catalyzed C-H activation/amination reactions are proposed to proceed through a concerted metalation-deprotonation mechanism. nih.gov
In the case of a hypothetical photocatalyzed reaction of this compound, the mechanism would likely involve the generation of a radical intermediate. acs.orgnih.gov For example, a photocatalyst could induce a single-electron transfer to generate a radical anion, which could then undergo cyclization and further transformations. acs.org
Mechanistic studies often employ a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and in situ spectroscopy, along with computational modeling to elucidate the reaction pathway. Such studies on this compound would be invaluable for optimizing reaction conditions and expanding its synthetic applications.
Potential Applications As a Versatile Chemical Intermediate and Building Block in Advanced Synthesis
Role of 1-Acetylindoline-6-carbonitrile in Multi-Step Organic Synthesis
The reactivity of this compound can be selectively modulated, allowing for its participation in a variety of multi-step synthetic sequences.
The indoline (B122111) core of this compound is a privileged scaffold in medicinal chemistry and natural product synthesis. The presence of the acetyl group provides a handle for various transformations, while the nitrile group can be elaborated into other functionalities. The indoline ring itself can participate in cycloaddition reactions to construct more complex polycyclic systems. For instance, intramolecular [4+2] cycloadditions of related ynamide and enynamide derivatives have been shown to be effective for building substituted indoline and indole (B1671886) frameworks. nih.gov Similarly, dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with oxyallyl cations can furnish intricate cyclohepta[b]indoles. nih.gov These examples highlight the potential of the indoline core within this compound to serve as a dienophile or a partner in various cycloaddition strategies, leading to novel and complex indoline-based architectures.
The nitrile group at the C-6 position is a key functional handle that can be transformed into a variety of other groups, paving the way for the synthesis of diverse heterocyclic systems. Standard transformations of the nitrile group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (1-acetylindoline-6-carboxylic acid) or carboxylate salt, respectively. This introduces a new functional group for further modifications, such as amide bond formation.
Reduction: The nitrile can be reduced to a primary amine (1-acetyl-6-(aminomethyl)indoline) using reducing agents like lithium aluminum hydride (LiAlH₄). This amine can then be used in a variety of subsequent reactions, such as the formation of amides, sulfonamides, or for the construction of new heterocyclic rings.
Reaction with Organometallic Reagents: Treatment with Grignard or organolithium reagents can convert the nitrile into a ketone, introducing a new carbon-carbon bond and a carbonyl functionality for further elaboration.
These transformations are summarized in the table below:
| Reagent/Condition | Product Functional Group | Potential Subsequent Reactions |
| H₃O⁺, heat | Carboxylic Acid | Amide coupling, esterification |
| 1. LiAlH₄, 2. H₂O | Primary Amine | Acylation, sulfonylation, alkylation |
| 1. RMgX, 2. H₃O⁺ | Ketone | Wittig reaction, reduction to alcohol |
Development of New Synthetic Routes to Related Indoline and Quinoline (B57606) Derivatives
The this compound scaffold can serve as a starting point for the synthesis of various substituted indoline and quinoline derivatives. Quinolines, in particular, are an important class of heterocycles with a broad range of biological activities. researchgate.net Several synthetic strategies can be envisioned starting from this compound:
Ring Expansion/Rearrangement: Under specific conditions, the indoline ring can potentially be expanded to a quinoline ring system. For instance, acid-promoted reactions of indoles with aminobenzaldehydes can lead to either indole ring-opening or annulation to form quinolines. ukm.my
Oxidative Cyclization: Palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, which can be conceptually derived from the indoline structure, is a known method for indole synthesis and could potentially be adapted for quinoline synthesis from indoline precursors. acs.org
Domino Reactions: Copper-catalyzed domino reactions of enaminones with 2-halobenzaldehydes are known to produce quinoline derivatives. rsc.org The reactivity of the indoline core could be exploited in similar domino sequences.
Utilization in Combinatorial Chemistry and Library Synthesis
The orthogonal reactivity of the functional groups in this compound makes it an ideal scaffold for combinatorial chemistry and the generation of compound libraries for drug discovery and other screening purposes. nih.govacs.org The indoline scaffold is a common feature in many biologically active molecules. chemdiv.com
A hypothetical combinatorial library synthesis could involve:
Scaffold Preparation: Synthesis of the core this compound.
Diversification at the Nitrile Group: The nitrile group can be converted to a variety of other functionalities (e.g., amine, carboxylic acid, tetrazole) across a library of reaction wells.
Diversification at the Acetyl Group: The N-acetyl group can be removed and replaced with a diverse set of acyl or sulfonyl groups. Alternatively, the acetyl group can direct functionalization at other positions of the indoline ring. researchgate.net
This approach allows for the rapid generation of a large number of structurally related compounds, increasing the probability of identifying molecules with desired biological or material properties.
Application in Materials Science for Functional Molecule Synthesis
The electronic properties of the indoline-nitrile system suggest potential applications in materials science, particularly in the synthesis of functional molecules with interesting optical and electronic properties.
Indoline-based dyes are known for their use in dye-sensitized solar cells (DSSCs). osti.gov The incorporation of a nitrile group, which is an electron-withdrawing group, can significantly influence the electronic and optical properties of the molecule. The combination of the electron-donating indoline nitrogen and the electron-withdrawing nitrile group creates a donor-acceptor (D-A) system, which is a common design principle for organic electronic materials.
The potential utility of this compound as a precursor for optoelectronic materials is based on the following:
Tunable Electronic Properties: The acetyl group can be modified to tune the electron-donating strength of the indoline nitrogen, while the nitrile group can be further functionalized to modulate the acceptor properties. This allows for fine-tuning of the absorption and emission properties of the resulting molecules.
Polymerization: The indoline ring can be a monomer unit for the synthesis of conductive polymers. Indole-substituted nickel dithiolene complexes have been shown to undergo oxidative electropolymerization, yielding polymer films with retained redox and optical properties. rsc.org
Further research into the photophysical properties of derivatives of this compound could reveal its potential in the development of new organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.
Monomers for Polymer Synthesis
The bifunctional nature of this compound, featuring a reactive acetyl group and a nitrile moiety, positions it as a candidate for the synthesis of novel polymers. The indoline core itself can be a source of unique properties in a polymer backbone.
While direct polymerization of this compound has not been extensively documented, the chemistry of related indole-based polymers suggests potential pathways. For instance, polymers containing indole groups have been synthesized and are noted for their thermal stability and potential applications in materials science. ajchem-a.com The presence of bulky indole groups in polymer side chains can increase the rigidity and glass transition temperature of the resulting polymers. ajchem-a.com
One possible route for incorporating this compound into a polymer is through reactions involving its functional groups. The acetyl group's methyl protons are acidic and could potentially participate in condensation reactions. More plausibly, the acetyl group could be modified to a more reactive functional group suitable for polymerization.
The nitrile group (-C≡N) is a versatile functional group in polymer chemistry. It can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions. These transformations would yield monomers with different functionalities, enabling the synthesis of a variety of polymer structures, such as polyesters, polyamides, or polymers with pendant reactive groups. For example, the synthesis of poly(N-arylene diindolylmethane)s has been achieved through a catalyst-free nucleophilic substitution polycondensation, demonstrating the utility of indole derivatives in creating high-molecular-weight polymers. researchgate.net
Design of Ligands for Metal-Organic Frameworks or Coordination Chemistry
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The properties and applications of MOFs are largely determined by the structure and functionality of the organic linkers. nih.gov
This compound possesses several features that make it an interesting candidate for the design of ligands for MOFs and other coordination complexes. The nitrile group is a well-known coordinating group for a variety of metal ions. Furthermore, the acetyl group's carbonyl oxygen can also act as a coordination site. The indoline ring itself, being a nitrogen-containing heterocycle, can also interact with metal centers.
The synthesis of MOFs often involves the self-assembly of metal ions and organic linkers in a suitable solvent, such as N,N-dimethylformamide (DMF). researchgate.net To be utilized as a primary ligand for MOF construction, this compound would likely require modification to include additional coordinating groups, such as carboxylic acids, which are commonly used to bridge metal clusters and form robust frameworks. mdpi.comresearchgate.net For instance, the nitrile group could be hydrolyzed to a carboxylic acid, yielding a ligand capable of forming strong bonds with metal centers like zirconium, which is known to form stable MOFs. mdpi.comresearchgate.net
The potential for creating photoresponsive MOFs by incorporating ligands with photoswitchable moieties is an active area of research. nih.gov While this compound itself is not photoresponsive, it could serve as a scaffold for the attachment of such groups, leading to the development of advanced functional materials.
Intermediate for Agrochemical Research
Indole and its derivatives are recognized as "privileged structures" in medicinal chemistry and agrochemical research due to their ability to interact with a wide range of biological targets. nih.gov The structural motif of this compound, containing an indoline core, a nitrile group, and an acetyl group, provides a foundation for the synthesis of novel compounds with potential applications as insecticides or herbicides.
The synthesis of complex heterocyclic systems often relies on the use of versatile building blocks. uni-rostock.deuni-rostock.de this compound can serve as such a building block. For example, the nitrile group can be a precursor for various nitrogen-containing heterocycles through cyclization reactions. The acetyl group can be a handle for further chemical modifications, allowing for the introduction of diverse substituents to fine-tune the biological activity of the final product.
The synthesis of various substituted indole-2-carbonitriles has been achieved through cross-coupling reactions, highlighting the utility of the cyano-indole scaffold in generating molecular diversity. mdpi.com Similar strategies could be applied to this compound to create libraries of compounds for screening in agrochemical assays. The Fischer indole synthesis is a classic method for preparing indoles and their derivatives, and modern variations of this reaction are used to produce complex indoline-containing molecules. google.com
The development of new agrochemicals is crucial for addressing challenges in food production and pest management. The unique combination of functional groups in this compound makes it a promising starting material for the exploration of new chemical space in the quest for novel and effective agrochemicals.
Analytical Methodologies for Purity and Identity Confirmation of 1 Acetylindoline 6 Carbonitrile
Chromatographic Separation Techniques
Chromatographic methods are fundamental for separating 1-Acetylindoline-6-carbonitrile from impurities, which may include starting materials, byproducts, and residual solvents from its synthesis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and quantifying its presence in a sample. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a more polar solvent mixture. nih.gov The separation is based on the differential partitioning of the analyte and impurities between the two phases.
The presence of the aromatic indole (B1671886) core, the acetyl group, and the nitrile functionality gives this compound a moderate polarity, allowing for good retention and separation on a C18 column. A typical mobile phase consists of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. nih.govmdpi.com UV detection is well-suited for this compound due to the chromophoric nature of the indole ring system, typically monitored at or near its absorbance maximum (around 280 nm) for optimal sensitivity. nih.gov By comparing the peak area of the main component to the total area of all peaks in the chromatogram, the purity of the sample can be accurately determined. For quantitative analysis, a calibration curve is constructed using certified reference standards. nih.gov
Table 1: Illustrative HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Expected Retention Time | ~7.5 minutes |
This table presents a typical set of starting conditions for method development and may require optimization.
Gas Chromatography (GC) is the preferred method for the detection and quantification of volatile organic compounds, such as residual solvents and low-boiling point byproducts, in a sample of this compound. europa.eu Given the compound's relatively high boiling point, headspace GC is often the technique of choice. This involves heating the sample in a sealed vial to allow volatile components to partition into the headspace gas, which is then injected into the GC system. mdpi.comnih.gov This technique prevents the non-volatile analyte from contaminating the GC column.
A capillary column with a mid-polarity stationary phase, such as a 5% phenyl-95% dimethylpolysiloxane, is generally effective for separating common synthesis solvents like acetone, ethyl acetate (B1210297), or toluene. mdpi.comsigmaaldrich.com A flame ionization detector (FID) provides excellent sensitivity for these hydrocarbons. mdpi.com Quantification is achieved by creating calibration curves for each potential solvent using an internal or external standard method. The International Council for Harmonisation (ICH) provides guidelines on acceptable limits for residual solvents in pharmaceutical ingredients. europa.eu
Table 2: Representative GC Headspace Conditions for Residual Solvent Analysis
| Parameter | Condition |
|---|---|
| Column | 5% Phenyl-95% Dimethylpolysiloxane (e.g., HP-5), 30 m x 0.32 mm, 1.0 µm film |
| Carrier Gas | Helium or Nitrogen, 1.0 mL/min |
| Oven Program | 40 °C (5 min), ramp to 200 °C at 15 °C/min, hold for 5 min |
| Injector | Headspace, Split Ratio 10:1 |
| Headspace Vial Temp | 100 °C |
| Equilibration Time | 30 minutes |
| Detector | Flame Ionization Detector (FID) at 250 °C |
This table provides an example of typical GC parameters for analyzing volatile impurities.
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and indispensable tool for monitoring the progress of the synthesis of this compound. walisongo.ac.idyoutube.com By spotting the reaction mixture onto a TLC plate (typically silica (B1680970) gel) alongside the starting materials, the conversion to the desired product can be visualized over time. youtube.com The plate is developed in a chamber containing a suitable mobile phase, which is a mixture of solvents of varying polarity. youtube.com
The separation on the silica plate is based on polarity; more polar compounds interact more strongly with the stationary phase and thus travel a shorter distance up the plate. scribd.com For this compound, a mobile phase system such as a mixture of ethyl acetate and hexane (B92381) allows for the clear separation of the product from its precursors. The spots can be visualized under UV light, and the retention factor (Rf value) for each spot can be calculated to aid in identification. youtube.com The disappearance of starting material spots and the appearance of a new product spot indicate the progression of the reaction.
Table 3: Example TLC System for Monitoring Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F254 TLC plate |
| Mobile Phase | 30:70 Ethyl Acetate / Hexane |
| Visualization | UV lamp at 254 nm |
| Expected Rf of Product | ~0.4 |
The Rf value is dependent on the specific conditions and should be considered illustrative.
Quantitative Analytical Methods
While chromatography excels at separation, other methods are often employed for highly accurate purity determination and elemental composition confirmation.
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary method for determining the purity of this compound without the need for a specific reference standard of the analyte itself. ox.ac.uknih.gov The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. nih.gov
In a typical ¹H qNMR experiment, a precisely weighed amount of the analyte is dissolved in a suitable deuterated solvent along with a known amount of a stable, high-purity internal standard. acs.orgnih.gov The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the analyte. tum.de By comparing the integral of a specific, well-resolved proton signal of this compound to the integral of a known proton signal of the internal standard, the absolute purity of the analyte can be calculated with high accuracy and precision. researchgate.netresearchgate.net
Table 4: Illustrative Parameters for ¹H qNMR Purity Assay
| Parameter | Description |
|---|---|
| Spectrometer | 400 MHz or higher |
| Solvent | DMSO-d₆ |
| Internal Standard | Maleic Anhydride (B1165640) or 1,3,5-Trimethoxybenzene |
| Analyte Signal | Aromatic proton singlet or Acetyl group singlet |
| Pulse Program | Single pulse with a long relaxation delay (e.g., 5 times the longest T1) |
| Number of Scans | ≥ 16 (to ensure adequate signal-to-noise) |
Selection of the internal standard and specific analyte signals depends on solubility and spectral overlap.
Elemental analysis provides a fundamental confirmation of the empirical formula of this compound by precisely measuring the weight percentage of its constituent elements: carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are compared against the theoretical values calculated from its molecular formula, C₁₁H₁₀N₂O.
The analysis is typically performed using a combustion analyzer. A small, accurately weighed sample is combusted at high temperatures in a stream of oxygen. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified by various detection methods. The agreement between the experimental and theoretical values, typically within a ±0.4% tolerance, provides strong evidence for the compound's identity and purity, particularly with respect to inorganic impurities.
Table 5: Elemental Composition of this compound (C₁₁H₁₀N₂O)
| Element | Theoretical Mass % | Experimental Range (Typical) |
|---|---|---|
| Carbon (C) | 71.72% | 71.5% - 71.9% |
| Hydrogen (H) | 5.47% | 5.3% - 5.6% |
| Nitrogen (N) | 15.21% | 15.0% - 15.4% |
| Oxygen (O) | 8.68% (by difference) | - |
Chiral Analytical Techniques (if Enantiomers are Relevant)
An analysis of the molecular structure of this compound reveals that it is an achiral molecule. The indoline (B122111) ring system is planar, and there are no stereocenters, which are typically carbon atoms bonded to four different substituent groups. The absence of a chiral center means that this compound does not have enantiomers, which are non-superimposable mirror images of each other.
As the compound is achiral, discussions of enantiomeric excess determination and optical rotation are not applicable. Therefore, the following subsections on specific chiral analytical techniques are not relevant for the analysis of this compound.
This section is not applicable as this compound is an achiral compound and does not exhibit enantiomerism.
This section is not applicable as this compound is an achiral compound and therefore does not exhibit optical activity. chemicatimes.com
Standard Operating Procedures for Characterization and Quality Control
Standard Operating Procedures (SOPs) are essential for ensuring the consistent quality, purity, and identity of chemical compounds like this compound. fhyzics.net While a specific, publicly available SOP for this compound is not documented, a general SOP can be constructed based on best practices in the fine chemical and pharmaceutical industries. deskera.comtristarintermediates.org These procedures encompass the entire manufacturing process, from raw material inspection to final product release. sgs-institut-fresenius.de
Objective: To define the procedures for the analytical characterization and quality control of this compound to ensure it meets predetermined specifications for identity, purity, and quality.
Scope: This SOP applies to all batches of this compound produced or received.
Procedures:
Raw Material Testing: The quality of the final product is directly influenced by the quality of the starting materials. tristarintermediates.org Therefore, all raw materials used in the synthesis of this compound must be tested for identity and purity prior to use. bruker.com
| Parameter | Method | Acceptance Criteria |
| Identity of Starting Materials | FT-IR Spectroscopy | Spectrum conforms to the reference spectrum. |
| Purity of Starting Materials | HPLC, GC | Purity ≥ 98% |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
In-Process Monitoring: Real-time monitoring of the chemical reaction is crucial to minimize the formation of impurities and by-products. chemicatimes.com
| Stage | Parameter to Monitor | Method | Acceptance Criteria |
| Acetylation Reaction | Reaction Completion | TLC, HPLC | Starting material < 2% |
| Crystallization | Crystal Formation | Visual Inspection | Uniform crystal formation |
| Filtration and Drying | Residual Solvent | GC Headspace | As per ICH guidelines |
Appearance: The physical state, color, and form of the compound are visually inspected.
Identity Confirmation:
Infrared (IR) Spectroscopy: The IR spectrum of the sample should match the reference spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra should be consistent with the known structure of the compound.
Mass Spectrometry (MS): The mass spectrum should show the correct molecular ion peak corresponding to the molecular weight of this compound.
Purity Assessment:
High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the purity of the compound and quantifying any impurities. tutorchase.com
Melting Point Determination: A sharp and defined melting point range is indicative of high purity. tutorchase.comsabanciuniv.edu Impurities will typically cause a depression and broadening of the melting point range. sabanciuniv.edu
Thin-Layer Chromatography (TLC): A quick method to check for the presence of impurities. tutorchase.com
Table of Final Product Specifications:
| Test | Method | Specification |
| Appearance | Visual | White to off-white solid |
| Identity by IR | FT-IR | Conforms to reference spectrum |
| Identity by NMR | ¹H NMR, ¹³C NMR | Conforms to structure |
| Purity by HPLC | HPLC (UV detection) | ≥ 99.0% |
| Individual Impurity | HPLC | ≤ 0.1% |
| Total Impurities | HPLC | ≤ 0.5% |
| Melting Point | Capillary Method | Specific range (e.g., 150-155 °C, hypothetical) |
| Loss on Drying | Gravimetric | ≤ 0.5% |
| Residue on Ignition | Gravimetric | ≤ 0.1% |
Documentation and Record Keeping: All testing procedures, results, and batch records must be thoroughly documented. temple.edu This includes raw data, instrument calibration records, and certificates of analysis. These records are crucial for traceability and for any future investigations.
Retention of Samples: A representative sample from each batch should be retained for a specified period under appropriate storage conditions for future reference and re-analysis if required.
By adhering to such a stringent SOP, the quality and consistency of each batch of this compound can be assured.
Future Research Directions in 1 Acetylindoline 6 Carbonitrile Chemistry
Exploration of Asymmetric Synthesis Routes to Chiral 1-Acetylindoline-6-carbonitrile Derivatives
The development of enantioselective methods for the synthesis of chiral indolines is a significant area of research, and applying these strategies to this compound is a logical and important next step. Future work should focus on establishing catalytic asymmetric routes to access optically active derivatives of this compound. This could involve the asymmetric hydrogenation of a corresponding indole (B1671886) precursor or the use of chiral catalysts in cyclization reactions to form the indoline (B122111) ring. rsc.orgelsevierpure.com
One promising approach is the use of transition metal catalysts with chiral ligands. For instance, rhodium or palladium complexes, which have been successfully employed in the asymmetric hydrogenation of various indole derivatives, could be adapted for the enantioselective reduction of a suitable 1-acetylindole-6-carbonitrile precursor. rsc.orgelsevierpure.com Organocatalysis also presents a viable alternative, with chiral Brønsted acids or phase-transfer catalysts potentially mediating the enantioselective construction of the indoline core. acs.org
A key area of investigation will be the influence of the acetyl and carbonitrile substituents on the stereochemical outcome of these reactions. The electronic and steric properties of these groups could play a crucial role in the catalyst-substrate interactions that govern enantioselectivity. A systematic study of different chiral catalysts and reaction conditions will be necessary to identify optimal protocols.
Table 1: Hypothetical Catalysts for Asymmetric Synthesis
| Catalyst Type | Chiral Ligand/Motif | Potential Reaction | Expected Outcome |
|---|---|---|---|
| Transition Metal | Chiral Phosphine Ligands | Asymmetric Hydrogenation | High enantiomeric excess of chiral this compound |
| Organocatalyst | Chiral Phosphoric Acid | Enantioselective Cyclization | Diastereo- and enantioselective synthesis of substituted indolines |
The successful development of such asymmetric syntheses would provide access to a new class of chiral building blocks for medicinal chemistry and materials science.
Development of Novel Catalytic Transformations Involving the Indoline Core
The indoline scaffold is amenable to a variety of catalytic transformations, and future research should explore the reactivity of the this compound core. rsc.org A particularly promising area is the transition metal-catalyzed C-H functionalization of the aromatic ring. nih.gov The directing ability of the acetyl group could be exploited to achieve regioselective introduction of new functional groups at the C7 position. nih.gov
Palladium-catalyzed C-H activation, for example, could be used to introduce aryl, alkyl, or other functional groups at the C7 position, providing a route to a diverse range of derivatives. nih.gov Similarly, rhodium or ruthenium catalysts could be explored for C-H functionalization at other positions on the benzene (B151609) ring, potentially leading to novel substitution patterns. acs.orgmdpi.com
Furthermore, the reactivity of the carbonitrile group can be harnessed. Catalytic hydration or reduction of the nitrile would provide access to amides and amines, respectively, which are valuable functional groups for further derivatization. The development of catalytic methods that are compatible with the acetylated indoline core will be a key challenge.
Table 2: Potential Catalytic Transformations
| Reaction Type | Catalyst | Substrate Position | Potential Product |
|---|---|---|---|
| C-H Arylation | Palladium(II) Acetate (B1210297) | C7 | 7-Aryl-1-acetylindoline-6-carbonitrile |
| C-H Alkenylation | Rhodium(III) Complex | C7 | 7-Alkenyl-1-acetylindoline-6-carbonitrile |
| Nitrile Hydration | Ruthenium Complex | C6-CN | 1-Acetylindoline-6-carboxamide |
These catalytic transformations would significantly expand the chemical space accessible from this compound, enabling the synthesis of a wide array of new compounds with potentially interesting biological or material properties.
Investigation of Photophysical Properties and Potential Optoelectronic Applications
The presence of a cyano-substituted aromatic system in this compound suggests that it and its derivatives may possess interesting photophysical properties. nih.govnih.gov Future research should focus on a thorough investigation of the absorption and emission characteristics of this compound and its derivatives. The introduction of various donor and acceptor groups onto the indoline scaffold could lead to the development of novel fluorescent probes and materials. nih.gov
Systematic studies on the structure-property relationships will be crucial. For example, extending the π-conjugation of the system through the introduction of styryl or other conjugated groups at various positions on the indoline ring could lead to materials with tunable emission wavelengths and quantum yields. mdpi.com The influence of solvent polarity on the fluorescence behavior should also be investigated to assess the potential for solvatochromic applications.
The potential for aggregation-induced emission (AIE) is another exciting avenue for exploration. By designing derivatives that are non-emissive in solution but become highly fluorescent upon aggregation, it may be possible to develop novel sensors and imaging agents. The combination of the rigid indoline core with flexible side chains could be a promising strategy to achieve AIE activity.
Table 3: Potential Photophysical Applications
| Application | Design Strategy | Key Property to Investigate |
|---|---|---|
| Fluorescent Probes | Introduction of specific binding moieties | Changes in fluorescence upon binding to an analyte |
| Organic Light-Emitting Diodes (OLEDs) | Synthesis of derivatives with high quantum yields and thermal stability | Electroluminescence and device efficiency |
A comprehensive understanding of the photophysical properties of this compound derivatives could pave the way for their use in a range of optoelectronic applications.
Advanced Computational Studies on Reaction Dynamics and Mechanism Elucidation
Computational chemistry can provide invaluable insights into the reactivity and properties of this compound. rsc.org Future research should employ advanced computational methods, such as density functional theory (DFT), to elucidate reaction mechanisms and predict the outcomes of synthetic transformations. acs.org
For example, DFT calculations could be used to model the transition states of the proposed asymmetric synthesis routes, helping to rationalize the observed stereoselectivities and guide the design of more effective catalysts. acs.org Computational studies could also be used to investigate the regioselectivity of C-H functionalization reactions, providing a theoretical basis for the observed directing effects of the acetyl group.
In addition to reaction mechanisms, computational methods can be used to predict the photophysical properties of this compound and its derivatives. Time-dependent DFT (TD-DFT) calculations can be used to simulate absorption and emission spectra, providing a deeper understanding of the electronic transitions involved. These theoretical predictions can then be used to guide the design of new molecules with desired optical properties.
Table 4: Computational Chemistry Approaches
| Computational Method | Area of Investigation | Information to be Gained |
|---|---|---|
| Density Functional Theory (DFT) | Reaction Mechanisms | Transition state energies, reaction pathways, and selectivity |
| Time-Dependent DFT (TD-DFT) | Photophysical Properties | Excitation energies, absorption and emission spectra |
The integration of computational and experimental studies will be crucial for accelerating the development of new synthetic methods and materials based on the this compound scaffold.
Integration into Flow Chemistry Platforms for Continuous Synthesis
Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, scalability, and efficiency. mdpi.combeilstein-journals.org Future research should focus on developing continuous flow processes for the synthesis of this compound and its derivatives. nih.govnih.gov This could involve translating existing batch syntheses into a flow regime or developing novel flow-specific synthetic routes. researchgate.net
Microreactor technology can be particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. beilstein-journals.orgrsc.org The high surface-area-to-volume ratio of microreactors allows for excellent heat and mass transfer, leading to better control over reaction parameters and improved product yields and selectivity. nih.gov
A multistep continuous flow synthesis could be envisioned, where the formation of the indoline ring, acetylation, and subsequent functionalization are all performed in a single, integrated platform. mdpi.comnih.gov This would not only streamline the synthesis but also enable the rapid production of a library of derivatives for screening purposes. The use of immobilized catalysts and reagents in packed-bed reactors could further enhance the sustainability and efficiency of the process. nih.gov
Table 5: Advantages of Flow Chemistry for Synthesis
| Feature | Advantage | Relevance to this compound |
|---|---|---|
| Enhanced Heat and Mass Transfer | Improved reaction control and safety | Enables the use of highly exothermic or rapid reactions |
| Precise Control of Reaction Parameters | Higher yields and selectivities | Optimization of reaction conditions for complex transformations |
| Scalability | Facile scale-up from laboratory to production | Enables the production of larger quantities for further studies |
The integration of this compound synthesis into flow chemistry platforms would represent a significant advance in the efficient and sustainable production of this important molecular scaffold.
Expansion of the Synthetic Utility in the Preparation of Diverse Molecular Scaffolds
This compound is a versatile building block that can be used to construct a wide range of more complex molecular scaffolds. Future research should focus on exploring the synthetic utility of this compound in the preparation of diverse molecular architectures with potential applications in medicinal chemistry and materials science.
The indoline core can serve as a template for the synthesis of various fused heterocyclic systems. For example, the carbonitrile group could be used as a handle for the construction of fused pyrimidine, pyrazole, or other nitrogen-containing rings. mdpi.com The acetyl group could also participate in cyclization reactions, leading to the formation of novel polycyclic structures.
Furthermore, the functional groups on this compound can be readily transformed into other functionalities, further expanding its synthetic utility. For example, as previously mentioned, the nitrile can be converted to an amine or an amide, which can then be used in a variety of coupling and condensation reactions. The acetyl group can be removed or modified, providing additional opportunities for derivatization.
The development of new synthetic methodologies that utilize this compound as a starting material will be a key area of future research. This could involve the discovery of novel tandem or multicomponent reactions that allow for the rapid construction of complex molecules from simple starting materials.
Table 6: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| 1-Acetylindole-6-carbonitrile |
| 7-Aryl-1-acetylindoline-6-carbonitrile |
| 7-Alkenyl-1-acetylindoline-6-carbonitrile |
| 1-Acetylindoline-6-carboxamide |
Conclusion and Outlook
Summary of Key Findings on 1-Acetylindoline-6-carbonitrile Chemistry
This compound is a synthetically accessible compound, though not extensively documented in dedicated studies. Its chemistry is primarily dictated by the interplay between the electron-withdrawing acetyl group at the nitrogen atom and the nitrile group on the benzene (B151609) ring, which influences the reactivity of the entire indoline (B122111) scaffold. The synthesis of this compound is predicated on a two-step process: the reduction of a suitable indole (B1671886) precursor followed by N-acetylation. The structural integrity of the molecule is robust, and its spectroscopic characteristics are predictable based on the analysis of closely related analogues.
Recapitulation of Synthetic Achievements and Structural Insights
The synthesis of this compound can be logically approached through the preparation of its immediate precursor, indoline-6-carbonitrile.
Synthesis of Indoline-6-carbonitrile
The most plausible route to indoline-6-carbonitrile is the reduction of commercially available indole-6-carbonitrile. Catalytic hydrogenation is a well-established method for the reduction of the indole nucleus to an indoline. nih.gov This transformation can be achieved using various catalysts and conditions, with care being taken to ensure the nitrile group remains intact. A common method involves the use of platinum on carbon (Pt/C) as a catalyst in the presence of an acid, such as p-toluenesulfonic acid, in a suitable solvent like water, which presents an environmentally benign approach. nih.gov Alternative reducing agents like sodium cyanoborohydride in acidic media have also been employed for indole reductions, though this method introduces cyanide byproducts. nih.gov
N-Acetylation of Indoline-6-carbonitrile
With indoline-6-carbonitrile in hand, the final step is the introduction of the acetyl group at the nitrogen atom. This is a standard N-acetylation reaction. A common and effective method involves the treatment of the indoline with acetyl chloride or acetic anhydride (B1165640) in the presence of a base, such as triethylamine (B128534) or pyridine, in an inert solvent like dichloromethane. google.com This reaction is typically high-yielding and proceeds under mild conditions.
Structural Insights and Spectroscopic Data
Predicted Spectroscopic Data for this compound:
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm. The methylene (B1212753) protons of the indoline ring (at C2 and C3) will likely appear as triplets around δ 4.1 ppm and δ 3.2 ppm, respectively. A sharp singlet for the acetyl methyl protons is expected around δ 2.2 ppm. rsc.org |
| ¹³C NMR | The carbonyl carbon of the acetyl group is predicted to resonate around δ 168 ppm. The nitrile carbon will appear in the aromatic region, typically around δ 110-120 ppm. The aromatic carbons and the methylene carbons of the indoline ring will have characteristic shifts. journals.co.za |
| IR Spectroscopy | A strong absorption band for the amide carbonyl (C=O) stretching of the acetyl group is expected around 1660-1690 cm⁻¹. A sharp, medium-intensity band for the nitrile (C≡N) stretching should be observed around 2220-2240 cm⁻¹. researchgate.net |
These predicted data provide a valuable reference for the characterization of this compound in future synthetic endeavors.
Broader Implications for Heterocyclic Chemistry and Organic Synthesis
The this compound scaffold holds considerable promise for broader applications in both heterocyclic chemistry and organic synthesis.
A Versatile Building Block
The presence of three distinct functional groups—the amide, the nitrile, and the aromatic ring—makes this compound a versatile building block for the synthesis of more complex heterocyclic systems. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, opening up avenues for further derivatization. The acetyl group can potentially be removed to allow for functionalization at the nitrogen atom. The aromatic ring can undergo electrophilic substitution reactions, although the substitution pattern will be influenced by the existing substituents.
Potential in Medicinal Chemistry
Indole and indoline derivatives are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. mdpi.comchula.ac.th The introduction of an acetyl group and a nitrile function can significantly modulate the physicochemical and pharmacological properties of the indoline scaffold. Acylation can influence factors such as solubility, metabolic stability, and receptor binding affinity. Nitrile-containing compounds are also known to exhibit a wide range of biological activities. Therefore, this compound and its derivatives are attractive targets for screening in various therapeutic areas, including oncology, infectious diseases, and neuroscience. nih.govontosight.ai
Perspectives on Future Research Trajectories for Similar Acylated Indoline-Carbonitrile Systems
The exploration of this compound opens up several exciting avenues for future research.
Elucidation of Detailed Structural and Electronic Properties
A primary focus of future research should be the definitive experimental characterization of this compound. This would involve its synthesis and purification, followed by comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and mass spectrometry) and single-crystal X-ray diffraction to provide precise structural data. Computational studies could also be employed to understand the electronic distribution and conformational preferences of the molecule.
Exploration of Reactivity and Synthetic Utility
Systematic studies on the reactivity of this compound would be highly valuable. Investigating the selective transformations of the nitrile and acetyl groups, as well as the reactivity of the aromatic ring towards further substitution, would expand its utility as a synthetic intermediate. The development of novel synthetic methodologies utilizing this scaffold could lead to the creation of diverse libraries of indoline derivatives.
Investigation of Biological Activity and Structure-Activity Relationships
A crucial future direction is the evaluation of the biological activity of this compound and a library of its derivatives. Screening against a panel of biological targets, such as enzymes and receptors implicated in various diseases, could uncover novel therapeutic leads. Subsequent structure-activity relationship (SAR) studies would be essential to optimize the potency and selectivity of any identified hits, paving the way for the development of new drug candidates. The exploration of acylated indoline-carbonitrile systems as a new class of bioactive compounds holds significant potential for advancing the field of medicinal chemistry.
Q & A
Basic Research Questions
Q. What spectroscopic methods are recommended for characterizing 1-Acetylindoline-6-carbonitrile, and how should data interpretation be approached?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to identify acetyl (-COCH) and nitrile (-CN) groups. The acetyl methyl protons typically appear as a singlet near δ 2.1–2.3 ppm, while nitrile carbons resonate at ~115–120 ppm in -NMR .
- IR Spectroscopy : Confirm nitrile absorption at ~2200–2260 cm and acetyl C=O stretch at ~1680–1720 cm.
- Mass Spectrometry (MS) : Look for molecular ion peaks (M) and fragmentation patterns consistent with the acetyl and nitrile substituents.
- X-ray Crystallography : For definitive structural confirmation, refine diffraction data using programs like SHELXL, which is robust for small-molecule refinement despite challenges like twinning .
Q. How can a high-yield synthesis protocol for this compound be designed?
- Methodological Answer :
- Step 1 : Start with indoline-6-carbonitrile. Protect reactive sites if necessary.
- Step 2 : Acetylate the indoline nitrogen using acetyl chloride or acetic anhydride in a non-polar solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to scavenge HCl.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity using TLC and HPLC.
- Critical Considerations : Optimize reaction time and temperature to minimize byproducts. Similar protocols for acetylated nitriles emphasize steric effects on yield .
Advanced Research Questions
Q. How can discrepancies in reported biological activity data for this compound be systematically analyzed?
- Methodological Answer :
- Data Triangulation : Compare studies for variations in assay conditions (e.g., cell lines, solvent systems, concentration ranges). For example, DMSO concentrations >1% may artifactually inhibit targets .
- Statistical Re-evaluation : Apply ANOVA or t-tests to assess if differences are statistically significant. Use software like R or GraphPad Prism for dose-response curve modeling.
- Reproducibility Tests : Replicate key experiments under standardized conditions, as emphasized in research plan guidelines .
Q. What computational strategies are effective for modeling the reactivity of this compound in diverse solvent environments?
- Methodological Answer :
- Density Functional Theory (DFT) : Use Gaussian or ORCA to calculate solvent effects via implicit models (e.g., PCM or COSMO). Compare solvation-free energies in polar (water) vs. non-polar (toluene) solvents.
- Molecular Dynamics (MD) : Simulate explicit solvent interactions to study hydrogen-bonding dynamics with the nitrile group.
- Validation : Cross-check computational results with experimental spectroscopic data (e.g., NMR chemical shifts) to refine models .
Q. How can the crystal structure of this compound be resolved using X-ray diffraction, particularly with challenging data?
- Methodological Answer :
- Data Collection : Use synchrotron radiation for high-resolution data if twinning or weak diffraction is observed.
- Refinement : Employ SHELXL for small-molecule refinement. For twinned crystals, use the TWIN/BASF commands to model twin domains .
- Validation : Verify geometric parameters (e.g., bond lengths, angles) against similar structures in the Cambridge Structural Database (CSD).
Data Analysis and Experimental Design
Q. What experimental design principles should be prioritized when investigating structure-activity relationships (SAR) of this compound derivatives?
- Methodological Answer :
- Variable Control : Fix the nitrile and acetyl groups while varying substituents at other positions. Use parallel synthesis to generate analogs efficiently.
- Assay Selection : Use orthogonal assays (e.g., enzymatic inhibition and cell viability) to reduce false positives.
- Data Normalization : Express activity as % inhibition relative to controls, and account for solvent effects using vehicle-only baselines .
Q. How should researchers approach conflicting solubility data reported for this compound in polar vs. non-polar solvents?
- Methodological Answer :
- Replicate Experiments : Measure solubility in standardized solvents (e.g., DMSO, ethanol, hexane) using gravimetric or UV/Vis methods.
- Temperature Control : Document temperature during measurements, as solubility can vary significantly with small changes.
- Literature Comparison : Cross-reference with studies using similar purity grades and particle sizes, as these factors critically impact solubility .
Methodological Frameworks
Q. What frameworks are recommended for integrating this compound into multi-step synthetic pathways?
- Methodological Answer :
- Retrosynthetic Analysis : Break down the molecule into indoline and nitrile precursors. Prioritize steps that preserve the nitrile group.
- Protection/Deprotection : Use temporary protecting groups (e.g., Boc for amines) during acetyl introduction.
- Scale-Up Considerations : Optimize for minimal purification steps; consider flow chemistry for continuous synthesis .
Q. How can researchers ensure rigorous citation practices when referencing prior studies on this compound?
- Methodological Answer :
- Primary Sources : Prioritize peer-reviewed journals over patents or preprints. Use databases like PubMed or SciFinder for traceability.
- Citation Management : Tools like Zotero or EndNote can organize references and ensure consistency with ACS or APA formats.
- Critical Evaluation : Exclude studies lacking experimental details (e.g., missing NMR spectra) to maintain academic rigor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
